D-Alanine-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R)-2-amino-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-HBXZPZNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Alanine-d3: A Technical Guide to Metabolic Labeling of Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying biological processes. D-Alanine-d3, a deuterated isotopologue of the non-canonical amino acid D-alanine, has emerged as a critical tool for investigating the synthesis and turnover of bacterial cell walls. As D-alanine is a fundamental component of peptidoglycan, a polymer essential for bacterial viability, this compound serves as a highly specific metabolic tracer. Its incorporation allows for the precise tracking and quantification of cell wall dynamics using mass spectrometry-based approaches. This technical guide provides an in-depth overview of this compound, its mechanism of metabolic incorporation, detailed experimental protocols for its application, and a summary of key quantitative data.
Introduction to this compound
This compound is a stable isotope-labeled version of D-alanine where three hydrogen atoms on the methyl group are replaced with deuterium. This seemingly subtle modification renders the molecule heavier by three Daltons, a mass shift that is readily detectable by mass spectrometry. Crucially, this isotopic substitution does not significantly alter the chemical properties of D-alanine, allowing it to be recognized and processed by bacterial enzymes involved in cell wall synthesis.
The utility of this compound in metabolic labeling stems from the unique biology of bacteria. While L-amino acids are the exclusive building blocks of proteins in all domains of life, D-amino acids, particularly D-alanine, are integral to the structure of bacterial peptidoglycan.[1][2][3] This fundamental difference between bacteria and eukaryotes makes D-alanine and its analogs, like this compound, highly specific probes for studying bacterial physiology.
The Role of D-Alanine in Bacterial Metabolism
D-alanine plays a central role in the construction and rigidity of the bacterial cell wall. Its synthesis and incorporation into peptidoglycan is a multi-step enzymatic process that is a well-established target for many antibiotics.[4]
2.1. Biosynthesis of D-Alanine:
Bacteria primarily synthesize D-alanine from its enantiomer, L-alanine, through the action of the enzyme alanine racemase (Alr) .[1][3] Some bacteria also possess a D-amino acid transaminase (Dat) that can produce D-alanine from pyruvate and a D-amino acid donor.[1]
2.2. Incorporation into Peptidoglycan:
Once synthesized, D-alanine is utilized in the cytoplasm by D-alanine-D-alanine ligase (Ddl) to form the dipeptide D-alanyl-D-alanine.[3][4] This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide precursor. This precursor is subsequently transported across the cell membrane and incorporated into the growing peptidoglycan layer by transglycosylases and transpeptidases. The terminal D-alanine of the pentapeptide is crucial for the cross-linking reactions that provide the cell wall with its structural integrity.
2.3. Incorporation into Teichoic Acids:
In many Gram-positive bacteria, D-alanine is also esterified to teichoic acids, which are anionic polymers embedded in the cell wall.[1] This modification modulates the net charge of the cell surface, influencing interactions with the environment and susceptibility to certain antimicrobial agents.
Below is a diagram illustrating the metabolic pathway of D-alanine incorporation into the bacterial cell wall.
Quantitative Data on D-Alanine Analog Incorporation
The efficiency of D-Alanine analog incorporation can vary depending on the bacterial species, growth phase, and experimental conditions. The following tables summarize quantitative data from studies using D-alanine analogs for metabolic labeling.
Table 1: Incorporation of D-Alanine Analogs in Peptidoglycan
| Bacterial Species | D-Alanine Analog | Concentration | Growth Phase | % Incorporation of Muropeptides | Reference |
| Enterococcus faecalis | D-Ala-d-Lac | 10 µg/mL Vancomycin (inducer) | Mid-exponential | 26% | [5][6] |
| Enterococcus faecalis | D-Ala-d-Lac | 10 µg/mL Vancomycin (inducer) | Stationary | 57% | [5][6] |
Table 2: Typical Experimental Concentrations for D-Alanine Analog Labeling
| Bacterial Species | D-Alanine Analog | Concentration Range | Application | Reference |
| Various | Fluorescent D-Amino Acids | 250 µM - 500 µM | Microscopy | |
| Listeria monocytogenes | Alkyne-D-Alanine | 0.5 mM - 10 mM | In vitro labeling | [7] |
| Bacillus subtilis | NBD-conjugated D-Amino Acids | 100 µM | Flow Cytometry | [8] |
| Escherichia coli | NBD-conjugated D-Amino Acids | 500 µM | Flow Cytometry | [8] |
Experimental Protocols
This section provides a detailed methodology for a typical metabolic labeling experiment using this compound, followed by peptidoglycan isolation and analysis by mass spectrometry.
4.1. General Experimental Workflow
The overall workflow for a this compound metabolic labeling experiment is depicted below.
4.2. Detailed Protocol for this compound Labeling and Peptidoglycan Analysis
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
This compound (sterile stock solution, e.g., 100 mM in water or PBS)
-
Spectrophotometer
-
Centrifuge and centrifuge tubes
-
Boiling water bath
-
SDS (Sodium dodecyl sulfate) solution (e.g., 4%)
-
DNase and RNase
-
Trypsin
-
Trichloroacetic acid (TCA)
-
Acetone
-
Lysozyme or mutanolysin
-
Sodium borohydride
-
Phosphoric acid
-
HPLC system
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
1. Bacterial Growth and Labeling: a. Inoculate the desired bacterial strain into the appropriate liquid medium. b. Grow the culture at the optimal temperature with shaking to the desired optical density (OD), typically mid-exponential phase (e.g., OD600 of 0.4-0.6). c. Add this compound from the sterile stock solution to the culture to a final concentration in the range of 0.5 mM to 5 mM. The optimal concentration should be determined empirically for each bacterial species and experimental setup. d. Continue to incubate the culture under the same conditions for a defined period. The labeling time can range from a short pulse (e.g., 15-30 minutes) to several generations, depending on the experimental question.
2. Cell Harvesting and Peptidoglycan Isolation: a. Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). b. Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this washing step. c. Resuspend the washed cell pellet in a small volume of water and add to a boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and denature proteins. d. Allow the sample to cool and pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes). e. Wash the peptidoglycan pellet repeatedly with sterile water to remove all traces of SDS. f. To remove contaminating nucleic acids and proteins, treat the pellet with DNase and RNase, followed by trypsin. g. Further purify the peptidoglycan by precipitation with TCA, followed by washing with acetone.
3. Muropeptide Preparation: a. Resuspend the purified peptidoglycan in a suitable buffer (e.g., phosphate buffer, pH 6.0). b. Digest the peptidoglycan into soluble muropeptides by adding lysozyme or mutanolysin and incubating at 37°C overnight. c. Stop the enzymatic reaction by boiling for 5 minutes. d. Reduce the muramic acid residues by adding sodium borohydride. e. Acidify the reaction with phosphoric acid to stop the reduction.
4. LC-MS/MS Analysis: a. Separate the resulting muropeptides by reverse-phase HPLC. b. Analyze the eluted fractions by online electrospray ionization mass spectrometry (ESI-MS). c. Perform tandem mass spectrometry (MS/MS) on the detected muropeptide ions to confirm their identity and determine the incorporation of this compound by observing the characteristic +3 Da mass shift.
5. Data Analysis: a. Analyze the mass spectra to identify muropeptides containing this compound. b. Quantify the extent of labeling by comparing the peak intensities of the labeled (M+3) and unlabeled (M) muropeptide species.
Applications in Research and Drug Development
The metabolic labeling of bacteria with this compound has numerous applications for researchers and drug development professionals:
-
Studying Peptidoglycan Dynamics: Elucidate the rates of peptidoglycan synthesis, degradation, and remodeling under various conditions.
-
Mechanism of Action of Antibiotics: Investigate how antibiotics that target the cell wall affect peptidoglycan metabolism.
-
Identifying Novel Drug Targets: Screen for compounds that inhibit the incorporation of D-alanine into the cell wall.
-
Developing Bacteria-Specific Imaging Agents: The principle of D-alanine uptake can be extended to develop imaging probes for detecting bacterial infections in vivo.[9][10][11]
-
Understanding Bacterial Persistence and Biofilm Formation: Investigate the role of cell wall dynamics in these clinically relevant phenomena.[4]
Conclusion
This compound is a powerful and specific tool for the metabolic labeling of bacterial cell walls. Its use, in conjunction with mass spectrometry, provides a quantitative and dynamic view of peptidoglycan synthesis and turnover. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this technology to advance our understanding of bacterial physiology and to develop novel antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of d-[18F]Fluoroalanine and d-[18F]Fluoroalanine- d3 as Positron Emission Tomography Imaging Tracers for Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Alanine-d3: Chemical Properties and Isotopic Purity
Introduction
D-Alanine-d3 is the deuterium-labeled form of D-Alanine, a non-essential amino acid. In this compound, the three hydrogen atoms of the methyl group are replaced by deuterium atoms. This isotopic substitution makes it a valuable tool for researchers, scientists, and drug development professionals. Its primary applications are as a tracer in metabolic studies, as an internal standard for quantification in mass spectrometry-based assays, and in pharmacokinetic studies to understand drug metabolism.[1][2] This guide provides a comprehensive overview of the chemical properties, isotopic purity, analytical methodologies, and key applications of this compound.
Chemical and Physical Properties
This compound, also known as (R)-Alanine-d3, is a solid at room temperature.[3][4] Its fundamental properties are crucial for its application in various experimental settings. The key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | CD₃CH(NH₂)CO₂H | [3][5][6] |
| Molecular Weight | 92.11 g/mol | [3][5][6][7] |
| CAS Number | 177614-69-6 | [3][4] |
| Appearance | Solid | [3][5] |
| Melting Point | 291 °C (decomposes) | [3] |
| Optical Activity | [α]25/D -14.5°, c = 2 in 1 M HCl | [3] |
| Solubility | Soluble in PBS (pH 7.2) at 5 mg/ml | [8] |
| InChI Key | QNAYBMKLOCPYGJ-HBXZPZNNSA-N | [3] |
| SMILES String | [2H]C([2H])([2H])--INVALID-LINK--C(O)=O | [3] |
Isotopic and Chemical Purity
The utility of this compound is highly dependent on its isotopic enrichment and chemical purity. Commercially available this compound typically has high isotopic purity, often 98-99 atom % D.[3][5][6] The chemical purity is also generally high, ensuring that experimental results are not confounded by contaminants.
| Purity Type | Specification | References |
| Isotopic Purity (atom % D) | ≥98% to 99% | [3][4][6] |
| Chemical Purity | ≥95% to 98% | [3][9] |
| Enantiomeric Purity | 98% | [4] |
Analytical Methodologies and Experimental Protocols
The determination of the chemical properties and purity of this compound relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for confirming the structure and isotopic labeling of this compound. In ¹H NMR, the signal corresponding to the methyl protons would be absent or significantly diminished, confirming the deuteration at the C3 position.[10][11] ¹³C NMR can also be used to confirm the carbon skeleton.
-
Sample Preparation: A small amount of this compound (e.g., 0.03-0.04 g) is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube.[10]
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer. For ¹H NMR, the spectral window is set to observe the chemical shifts of the remaining protons.[10]
-
Data Analysis: The resulting spectrum is analyzed for the presence and integration of peaks. The absence of a significant peak around 1.48 ppm (the typical chemical shift for the methyl protons in D-Alanine) confirms successful deuteration.[10][12] The peak for the alpha-proton can be observed around 3.78 ppm.[10][12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound. The mass shift of M+3 compared to unlabeled D-Alanine is a clear indicator of the three deuterium atoms.[3][5]
-
Sample Preparation: The sample is prepared according to the specific ionization technique being used (e.g., electrospray ionization - ESI). This often involves dissolving the sample in a suitable solvent.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of this compound (92.11 Da).[3][7] The isotopic distribution can be analyzed to calculate the percentage of molecules that are fully deuterated, providing a measure of isotopic purity.
Workflow for Purity and Identity Confirmation
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several scientific domains.
Metabolic Tracer
This compound is used as a tracer to study metabolic pathways in biological systems.[2] By introducing the labeled compound, researchers can track the metabolic fate of alanine through various biochemical processes, providing insights into protein synthesis rates, gluconeogenesis, and amino acid metabolism.[2][8]
Role of this compound in the Glucose-Alanine Cycle
Pharmacokinetic Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical. Deuteration can affect the pharmacokinetic and metabolic profiles of drugs.[1] this compound can be incorporated into peptide-based drugs to track their distribution and metabolism in biological systems.[2][13]
Internal Standard for Quantitative Analysis
This compound serves as an excellent internal standard for the quantification of unlabeled L-alanine or D-alanine by GC- or LC-MS.[1][8] Since it is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to more accurate quantification.
Logical Relationship of Deuteration in Drug Development
Conclusion
This compound is a high-purity, isotopically labeled compound with well-defined chemical properties. Its primary value lies in its application as a tracer and internal standard in sophisticated analytical and biological research. The ability to track metabolic pathways, quantify endogenous molecules accurately, and study the pharmacokinetics of novel therapeutics makes this compound an indispensable tool for researchers in biochemistry, medicine, and pharmaceutical sciences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-ALANINE (3,3,3-D3) () for sale [vulcanchem.com]
- 3. D-丙氨酸-3,3,3-d3 99 atom % D, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. DL-Alanin-3,3,3-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. L-Alanine-3,3,3-d3 | C3H7NO2 | CID 12205391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. D-Alanine(338-69-2) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Applications of Deuterated D-Alanine in Bacterial Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Alanine is a cornerstone of bacterial cell wall architecture, playing an indispensable role in the synthesis and structural integrity of peptidoglycan (PG). Its presence, largely exclusive to the prokaryotic kingdom, makes the D-alanine metabolic pathway a prime target for antimicrobial therapies and a unique biomarker for bacterial activity. Deuterated D-Alanine (D-Ala-d) has emerged as a powerful, non-invasive probe for elucidating the intricate processes of bacterial cell wall synthesis, remodeling, and degradation. By incorporating a stable isotope label, researchers can trace the metabolic fate of D-Alanine in living bacteria with high precision using advanced analytical techniques. This guide provides an in-depth overview of the core applications of deuterated D-Alanine, detailed experimental protocols, quantitative data, and visual workflows to empower research and development in bacteriology and antimicrobial discovery.
The Central Role of D-Alanine in Bacterial Physiology
The bacterial cell wall is a dynamic and essential structure, primarily composed of peptidoglycan—a polymer of glycan strands cross-linked by short peptides.[1] The terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of the PG stem peptide is critical for the transpeptidation reactions that create these cross-links, providing the cell wall with its characteristic strength and rigidity.[2][3][4] This D-Ala-D-Ala motif is the well-established target of last-resort glycopeptide antibiotics like vancomycin.[3][5]
Furthermore, in many Gram-positive bacteria, D-Alanine is esterified to teichoic acids (TAs), both wall teichoic acid (WTA) and lipoteichoic acid (LTA), through the Dlt pathway.[6][7][8] This modification reduces the net negative charge of the cell surface, playing a crucial role in cation homeostasis, biofilm formation, and resistance to cationic antimicrobial peptides and certain antibiotics.[7][8][9]
The synthesis of D-Alanine is primarily catalyzed by the enzyme Alanine Racemase (Alr), which converts L-Alanine to D-Alanine.[2][10] This enzyme, along with D-Ala-D-Ala ligase (Ddl), which forms the crucial dipeptide, are key targets for antibiotic development due to their essentiality and absence in mammalian hosts.[4][10]
Core Applications of Deuterated D-Alanine
Metabolic labeling with deuterated D-Alanine allows researchers to exploit these unique bacterial pathways. Once introduced into the culture medium, bacteria actively transport and incorporate D-Ala-d into their cell wall components. The deuterium label, a stable isotope, does not typically perturb cellular function, but its increased mass and unique vibrational properties allow for sensitive detection.
Key applications include:
-
Probing Peptidoglycan Synthesis and Dynamics: Tracking the incorporation of D-Ala-d provides a direct measure of new cell wall synthesis, allowing for the study of bacterial growth, division, and PG remodeling in real-time.[11][12]
-
Mechanism of Action Studies for Antibiotics: Researchers can quantify changes in D-Ala-d incorporation to assess how antibiotics that target cell wall synthesis affect bacterial metabolism.[13][14]
-
Identifying and Characterizing Drug Targets: The D-Alanine metabolic pathway is a rich source of potential drug targets. D-Ala-d can be used in assays to screen for inhibitors of enzymes like Alr and Ddl.[10]
-
Single-Cell Analysis of Bacterial Activity: Techniques like Raman microspectroscopy can detect D-Ala-d incorporation in individual cells, revealing population heterogeneity in metabolic activity and response to stimuli.[15]
-
Tracing Metabolic Flux: Isotope tracing with deuterated D-Alanine, coupled with mass spectrometry, can elucidate the contributions of different biosynthetic pathways to the cellular D-Alanine pool.[7][16]
Key Metabolic and Signaling Pathways
Understanding the metabolic context is crucial for designing and interpreting experiments with deuterated D-Alanine. The following diagrams illustrate the primary pathways involved.
Caption: D-Alanine metabolic pathways in bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity [elifesciences.org]
- 8. FITC Labeled D-Alanine Suitable for bacterial labeling [sigmaaldrich.com]
- 9. Mechanism of d-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and Analysis of Peptidoglycan Cell Wall Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity - PMC [pmc.ncbi.nlm.nih.gov]
D-Alanine-d3 as a Stable Isotope Tracer for In Vivo Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Alanine-d3 as a stable isotope tracer for in vivo studies. This compound, a deuterated form of the D-amino acid alanine, serves as a powerful tool for elucidating metabolic pathways, quantifying flux, and assessing the in vivo activity of various biological processes. Its unique properties make it particularly valuable in the fields of microbiology, neurobiology, and drug development.[1] This guide details experimental protocols, presents quantitative data, and provides visualizations of key biological pathways to facilitate the integration of this compound into your research.
Introduction to this compound as a Stable Isotope Tracer
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system. This compound is the deuterium-labeled version of D-Alanine.[1] Deuterium substitution offers a means to track molecules without the safety concerns associated with radioactive isotopes.[1] The increased mass of this compound allows for its differentiation from endogenous, unlabeled D-alanine using mass spectrometry (MS)-based techniques.
The primary applications of this compound in in vivo research stem from the distinct roles of D-alanine in different organisms. In bacteria, D-alanine is an essential component of the peptidoglycan cell wall, making this compound an excellent tracer for bacterial growth and cell wall synthesis.[2][3][4] In mammals, D-amino acids are less common, and their metabolism is primarily handled by the enzyme D-amino acid oxidase (DAO).[5][6] This allows this compound to be used as a probe for DAO activity and to study the distribution and metabolism of D-amino acids in various tissues.[7][8] Furthermore, D-alanine can act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, opening avenues for its use in neuroscience research.[9]
Key Applications of this compound In Vivo
Tracing Bacterial Peptidoglycan Synthesis
A primary application of this compound is in the study of bacterial physiology, particularly in tracking the synthesis of peptidoglycan, a major component of the bacterial cell wall.[2][3][4] By introducing this compound into an in vivo infection model, researchers can monitor the incorporation of the labeled amino acid into the peptidoglycan of actively growing bacteria. This provides a direct measure of bacterial proliferation and can be used to assess the efficacy of antimicrobial agents that target cell wall synthesis.
Investigating Gut Microbiome Metabolism
The gut microbiome is a complex ecosystem with a profound impact on host health and disease. Many gut bacteria produce and utilize D-amino acids. This compound can be administered orally to trace the metabolic activity of the gut microbiota.[10][11][12][13] By analyzing the presence of this compound and its metabolites in feces, urine, and host tissues, researchers can gain insights into the metabolic pathways of the gut microbiome and its interaction with the host.
Probing D-Amino Acid Oxidase (DAO) Activity
In mammals, D-amino acid oxidase (DAO) is the primary enzyme responsible for the degradation of neutral D-amino acids, including D-alanine.[5][6] Administration of this compound can be used to assess in vivo DAO activity. By measuring the rate of disappearance of this compound and the appearance of its metabolic products, researchers can study the regulation of DAO and its role in various physiological and pathological conditions.[7][8]
Applications in Drug Development
The use of stable isotope-labeled compounds like this compound is becoming increasingly important in drug development.[1] It can be used as an internal standard for quantitative analysis of drug candidates or their metabolites by NMR, GC-MS, or LC-MS.[1] Furthermore, understanding the impact of novel therapeutics on bacterial growth or host metabolism can be facilitated by using this compound as a tracer. Deuteration has also been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs.[1]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from studies that have utilized labeled D-alanine as a tracer. While not all studies used this compound specifically, the data illustrates the types of quantitative information that can be obtained.
Table 1: Biodistribution of Orally Administered Labeled D-Alanine in Germ-Free Mice [14]
| Tissue | D-Ala Concentration (pmol/mg) |
| Pancreatic Islets | 15.2 ± 3.1 |
| Pancreatic Acinar | 10.5 ± 2.5 |
| Pituitary | 8.9 ± 1.8 |
| Brain | 5.4 ± 1.1 |
| Liver | 3.1 ± 0.7 |
| Kidney | 2.8 ± 0.6 |
| Plasma | 2.1 ± 0.5 |
Table 2: Pharmacokinetic Parameters of an Orally Administered D-Enantiomeric Peptide in Mice
| Parameter | Value |
| Elimination Half-Life (t½) | 40.7 h |
| Plasma Clearance (CL) | 0.12 mL/min |
| Apparent Volume of Distribution (Vd) | 684 mL |
| Absolute Bioavailability | 58.3% |
Table 3: D-Alanine Levels in Tissues of Mutant Mice Lacking D-Amino Acid Oxidase (DAO) After Oral Administration [7]
| Tissue | Fold Increase in D-Alanine (0.5% D-Ala in drinking water) |
| Serum | ~110-fold |
| Brain | ~110-fold |
| Liver | ~60-fold |
| Kidney | Not reported |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound.
Administration of this compound to Mice
4.1.1. Oral Gavage
Oral gavage is a common method for precise oral administration of substances to rodents.
-
Materials:
-
This compound solution (dissolved in a suitable vehicle, e.g., water or saline)
-
Animal feeding needles (gavage needles), appropriate size for the mouse
-
Syringes
-
-
Procedure:
-
Accurately weigh the mouse to determine the correct dosage volume.
-
Fill a syringe with the calculated volume of the this compound solution.
-
Securely restrain the mouse, ensuring the head and body are in a straight line to prevent injury to the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Slowly advance the needle until it reaches the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
4.1.2. Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration.
-
Materials:
-
Sterile this compound solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
-
Procedure:
-
Restrain the mouse, exposing the abdomen. The animal can be placed in dorsal recumbency with the head tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Sample Collection and Preparation
-
Blood Collection: Blood can be collected via various methods (e.g., tail vein, submandibular, cardiac puncture at the terminal endpoint). Plasma is typically prepared by centrifuging blood collected in tubes containing an anticoagulant (e.g., EDTA).
-
Tissue Collection: At the desired time points post-administration, euthanize the animal and dissect the tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Sample Preparation for LC-MS/MS Analysis:
-
Homogenize frozen tissues in a suitable extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
The extract may require further cleanup or derivatization depending on the analytical method. For chiral separation of D/L-alanine, derivatization with a chiral reagent like Marfey's reagent may be necessary.
-
LC-MS/MS Analysis for this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.
-
Chromatography:
-
A chiral column is essential for separating D- and L-alanine enantiomers.
-
The mobile phase composition and gradient will need to be optimized for the specific column and analytes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Establish specific precursor-to-product ion transitions for both unlabeled D-alanine and this compound.
-
An internal standard (e.g., a different isotopically labeled alanine) should be used for accurate quantification.
-
Visualization of Pathways and Workflows
Bacterial Peptidoglycan Biosynthesis Pathway
This diagram illustrates the incorporation of D-alanine into the bacterial cell wall, a key process that can be traced using this compound.
D-Amino Acid Oxidase (DAO) Metabolic Pathway
This diagram shows the metabolic fate of D-alanine via the D-amino acid oxidase pathway, which can be monitored using this compound.
General Experimental Workflow for In Vivo this compound Tracing
This workflow outlines the key steps in a typical in vivo experiment using this compound.
Conclusion
This compound is a versatile and powerful stable isotope tracer for a range of in vivo applications. Its utility in tracking bacterial cell wall synthesis provides a direct method for studying bacterial growth and the efficacy of antibiotics. In the context of the host, it serves as a valuable tool for investigating the metabolism of D-amino acids by DAO and the complex metabolic interactions within the gut microbiome. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively design and implement in vivo studies using this compound, ultimately advancing our understanding of complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of D-alanine did not cause increase of D-amino acid oxidase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Amino acid levels in D-alanine-administered mutant mice lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-Alanine: Distribution, origin, physiological relevance, and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling of d‐alanine production by the microbial isolates of rat gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Profiling of d-alanine production by the microbial isolates of rat gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
The Gateway to Bacterial Cell Wall Integrity: An In-depth Technical Guide to D-Alanine Incorporation in Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a structure essential for survival and integrity, is a primary target for many life-saving antibiotics. Central to the fortification of this wall is the incorporation of D-alanine into peptidoglycan, a process orchestrated by a series of highly specific and essential enzymes. Understanding the intricacies of this pathway is paramount for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance. This technical guide provides a comprehensive overview of the core biochemical steps, key enzymatic players, detailed experimental protocols for their study, and the clinical relevance of the D-alanine incorporation pathway.
Core Biochemical Pathway: A Stepwise Assembly
The journey of D-alanine from its L-isomeric form to its final destination within the peptidoglycan pentapeptide is a meticulously regulated cytoplasmic process. This pathway ensures the availability of the crucial D-Ala-D-Ala dipeptide, the terminal building block required for the transpeptidation reactions that grant the cell wall its structural rigidity.
The synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor is a multi-step enzymatic cascade. The initial steps involve the synthesis of UDP-MurNAc, followed by the sequential addition of L-alanine, D-glutamate, and a diamino acid (like meso-diaminopimelic acid or L-lysine) by the Mur ligases (MurC, MurD, and MurE respectively)[1][2][3]. The final two residues, both D-alanine, are added as a pre-formed dipeptide.
The key stages involving D-alanine are:
-
Racemization of L-Alanine: The readily available L-alanine is converted to its D-enantiomer by the enzyme Alanine Racemase (Alr)[4][5]. This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a crucial supplier of D-alanine for the subsequent steps[4][5].
-
Ligation of D-Alanine: Two molecules of D-alanine are then joined together by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) to form the D-alanyl-D-alanine dipeptide[6][7].
-
Addition to the Peptidoglycan Precursor: Finally, the D-Ala-D-Ala dipeptide is added to the UDP-MurNAc-tripeptide by the enzyme MurF, completing the synthesis of the UDP-MurNAc-pentapeptide, also known as Park's nucleotide[1][2]. This precursor is then transported across the cell membrane to be incorporated into the growing peptidoglycan layer[1][2].
// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "L-Alanine" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Alanine" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Ala-D-Ala" [fillcolor="#FBBC05", fontcolor="#202124"]; "UDP-MurNAc-Tripeptide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UDP-MurNAc-Pentapeptide" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define enzyme nodes node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alr [label="Alanine Racemase (Alr)"]; Ddl [label="D-Ala:D-Ala Ligase (Ddl)"]; MurF [label="MurF Ligase"];
// Define pathway flow "L-Alanine" -> Alr [arrowhead=vee, color="#34A853"]; Alr -> "D-Alanine" [arrowhead=vee, color="#34A853"]; "D-Alanine" -> Ddl [arrowhead=vee, color="#34A853"]; Ddl -> "D-Ala-D-Ala" [arrowhead=vee, color="#34A853"]; "UDP-MurNAc-Tripeptide" -> MurF [arrowhead=vee, color="#34A853"]; "D-Ala-D-Ala" -> MurF [arrowhead=vee, color="#34A853"]; MurF -> "UDP-MurNAc-Pentapeptide" [arrowhead=vee, color="#34A853"];
// Add ATP cofactor for Ddl ATP [shape=diamond, label="ATP", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; ADP_Pi [shape=diamond, label="ADP + Pi", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; ATP -> Ddl [arrowhead=vee, style=dashed, color="#5F6368"]; Ddl -> ADP_Pi [arrowhead=vee, style=dashed, color="#5F6368"]; } D-Alanine incorporation pathway.
Key Enzymes: The Molecular Machinery
The efficiency and fidelity of D-alanine incorporation are dependent on the precise action of several key enzymes. These proteins represent attractive targets for the development of novel antibacterial agents.
Alanine Racemase (Alr)
Alanine racemase (EC 5.1.1.1) is a ubiquitous bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine[4][5]. Most bacteria possess at least one alr gene, and its product is essential for providing the D-alanine necessary for peptidoglycan synthesis[4][8]. The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor in its active site to facilitate the racemization reaction[5][9].
| Kinetic Parameters of Alanine Racemase | |||
| Organism | Substrate | Km (mM) | Vmax (U/mg) |
| Staphylococcus aureus (Mu50) | L-Alanine | 33.11 | 2426 |
| D-Alanine | 14.36 | 963.6 | |
| Mycobacterium tuberculosis | D-Alanine | 0.70 ± 0.05 (at pH 9) | - |
Data compiled from various sources[4][10][11][12][13]. Note that assay conditions can vary.
D-alanine:D-alanine Ligase (Ddl)
D-alanine:D-alanine ligase (EC 6.3.2.4) is an ATP-dependent enzyme that catalyzes the formation of the D-Ala-D-Ala dipeptide[6][7]. This enzyme is a member of the ATP-grasp superfamily and its activity is crucial for bacterial viability[14]. The reaction proceeds through an acylphosphate intermediate[15]. D-cycloserine, a structural analog of D-alanine, is a known inhibitor of both Alr and Ddl[16][17].
| Kinetic Parameters of D-alanine:D-alanine Ligase | ||
| Organism | Substrate | Km (mM) |
| Staphylococcus aureus | D-Alanine (Site 1) | Low micromolar range (high affinity) |
| D-Alanine (Site 2) | Millimolar range (low affinity) | |
| ATP | Varies by species |
Data compiled from various sources[14][15][18][19].
MurF Ligase
The MurF enzyme (EC 6.3.2.15) catalyzes the final cytoplasmic step in the synthesis of the peptidoglycan precursor, the addition of the D-Ala-D-Ala dipeptide to UDP-MurNAc-tripeptide[1][2]. This ATP-dependent ligase is essential for bacterial growth and represents a promising, yet underexploited, antibiotic target[5].
| Substrate Specificity of MurF | |
| Substrate 1 | UDP-MurNAc-L-Ala-γ-D-Glu-meso-A2pm (Gram-negative) or UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys (Gram-positive) |
| Substrate 2 | D-Ala-D-Ala |
| Substrate 3 | ATP |
Information based on the known function of MurF[5][20].
The Role in Antibiotic Resistance: Vancomycin and the VanA Operon
The D-alanine pathway is central to the mechanism of action of vancomycin, a last-resort antibiotic for treating serious Gram-positive infections. Vancomycin binds with high affinity to the terminal D-Ala-D-Ala moiety of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions and thereby inhibiting cell wall synthesis[6][15][21][22].
Resistance to vancomycin, particularly in enterococci, is often mediated by the vanA operon[6][15]. This operon encodes a set of enzymes that reprogram the peptidoglycan synthesis pathway. The key enzyme, VanA , is a ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala[21][23]. The substitution of the terminal D-alanine with D-lactate results in the loss of a crucial hydrogen bond required for vancomycin binding, leading to a 1000-fold reduction in its affinity and rendering the antibiotic ineffective[21][22]. The vanA operon also includes VanH , a dehydrogenase that produces D-lactate from pyruvate, and VanX , a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, further ensuring that the precursors terminate in D-Ala-D-Lac[24].
| Kinetic Parameters of VanA Ligase | ||
| Substrate | Km (mM) | kcat (min-1) |
| D-Lactate | 7.1 | 35 |
| D-Alanine | 3.8 | 500 |
Data for VanA from Enterococcus faecium[21][23].
// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Pyruvate" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Lactate" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Alanine" [fillcolor="#FBBC05", fontcolor="#202124"]; "D-Ala-D-Lac" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "D-Ala-D-Ala" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UDP-MurNAc-Tripeptide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Resistant Precursor" [label="UDP-MurNAc-Penta(depsi)peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Susceptible Precursor" [label="UDP-MurNAc-Pentapeptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define enzyme nodes node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VanH [label="VanH Dehydrogenase"]; VanA [label="VanA Ligase"]; VanX [label="VanX Dipeptidase"]; Ddl [label="Ddl"]; MurF [label="MurF"];
// Pathway to resistant precursor "Pyruvate" -> VanH [arrowhead=vee, color="#34A853"]; VanH -> "D-Lactate" [arrowhead=vee, color="#34A853"]; "D-Lactate" -> VanA [arrowhead=vee, color="#34A853"]; "D-Alanine" -> VanA [arrowhead=vee, color="#34A853"]; VanA -> "D-Ala-D-Lac" [arrowhead=vee, color="#34A853"]; "D-Ala-D-Lac" -> MurF [arrowhead=vee, color="#34A853"]; "UDP-MurNAc-Tripeptide" -> MurF [arrowhead=vee, color="#34A853"]; MurF -> "Resistant Precursor" [arrowhead=vee, color="#34A853"];
// Hydrolysis of susceptible dipeptide "D-Alanine" -> Ddl [arrowhead=vee, color="#EA4335", style=dashed]; Ddl -> "D-Ala-D-Ala" [arrowhead=vee, color="#EA4335", style=dashed]; "D-Ala-D-Ala" -> VanX [arrowhead=vee, color="#EA4335"]; VanX -> "2 D-Alanine" [arrowhead=vee, color="#EA4335"]; } Vancomycin resistance mechanism.
Experimental Protocols
Alanine Racemase Activity Assay (Coupled Enzyme Assay)
This assay measures the conversion of D-alanine to L-alanine, which is then deaminated by L-alanine dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the alanine racemase activity.
Materials:
-
Purified Alanine Racemase
-
D-Alanine
-
L-Alanine Dehydrogenase
-
NAD+
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and L-alanine dehydrogenase.
-
Add the purified alanine racemase to the reaction mixture.
-
Initiate the reaction by adding D-alanine.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the curve.
-
A control reaction without alanine racemase should be performed to account for any background activity.
This protocol is a generalized representation based on established methods[10][13][24].
D-alanine:D-alanine Ligase Activity Assay (ADP-Glo™ Assay)
This is a luminescence-based assay that measures the amount of ADP produced during the Ddl-catalyzed reaction. The amount of ADP is directly proportional to the enzyme activity.
Materials:
-
Purified D-alanine:D-alanine Ligase
-
D-Alanine
-
ATP
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM KCl)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Set up the Ddl reaction by combining the reaction buffer, D-alanine, and ATP in a multi-well plate.
-
Add the purified Ddl enzyme to initiate the reaction.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Ddl activity.
This protocol is based on the principles of the ADP-Glo™ assay and can be adapted for Ddl[16][17][25][26][27].
// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Combine Ddl, D-Alanine, ATP, and Buffer"]; step2 [label="Incubate at Optimal Temperature"]; step3 [label="Add ADP-Glo™ Reagent to Stop Reaction\nand Deplete ATP"]; step4 [label="Incubate for 40 minutes"]; step5 [label="Add Kinase Detection Reagent"]; step6 [label="Incubate for 30-60 minutes"]; step7 [label="Measure Luminescence"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define workflow start -> step1 [arrowhead=vee, color="#4285F4"]; step1 -> step2 [arrowhead=vee, color="#4285F4"]; step2 -> step3 [arrowhead=vee, color="#4285F4"]; step3 -> step4 [arrowhead=vee, color="#4285F4"]; step4 -> step5 [arrowhead=vee, color="#4285F4"]; step5 -> step6 [arrowhead=vee, color="#4285F4"]; step6 -> step7 [arrowhead=vee, color="#4285F4"]; step7 -> end_node [arrowhead=vee, color="#4285F4"]; } D-Ala:D-Ala Ligase assay workflow.
Peptidoglycan Composition Analysis by UPLC-MS
This method allows for the detailed analysis of the muropeptide composition of bacterial cell walls, providing insights into the degree of cross-linking, the length of the glycan chains, and the presence of modifications.
Materials:
-
Bacterial cell culture
-
Boiling 4% SDS solution
-
Pronase E
-
Cellosyl (muramidase)
-
Sodium borohydride
-
Orthophosphoric acid
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Mass Spectrometer (MS)
Procedure:
-
Sacculi Isolation: Harvest bacterial cells and resuspend in ice-cold water. Add the cell suspension to a boiling SDS solution and boil to lyse the cells and solubilize membranes and cytoplasmic components, leaving the insoluble peptidoglycan sacculi.
-
Washing: Wash the sacculi extensively with ultrapure water by repeated centrifugation and resuspension to remove all traces of SDS.
-
Enzymatic Digestion: Treat the purified sacculi with Pronase E to digest any covalently attached proteins. Subsequently, digest the peptidoglycan with a muramidase, such as Cellosyl, to break the glycan backbone into muropeptide fragments.
-
Reduction: Reduce the muramic acid residues at the reducing end of the muropeptides with sodium borohydride to prevent anomerization.
-
pH Adjustment: Adjust the pH of the muropeptide solution to 3-4 with orthophosphoric acid.
-
UPLC-MS Analysis: Inject the prepared muropeptide sample into a UPLC system equipped with a suitable reverse-phase column. Separate the muropeptides using a gradient of an appropriate mobile phase. Detect and identify the eluted muropeptides using a mass spectrometer.
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify the different muropeptide species, allowing for the calculation of parameters such as the percentage of cross-linking.
This is a generalized protocol based on established methods for peptidoglycan analysis[28][29][30][31][32][33][34].
// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Bacterial Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Harvest Cells and Lyse in Boiling SDS"]; step2 [label="Wash Sacculi to Remove SDS"]; step3 [label="Digest with Pronase E"]; step4 [label="Digest with Muramidase (e.g., Cellosyl)"]; step5 [label="Reduce with Sodium Borohydride"]; step6 [label="Adjust pH"]; step7 [label="UPLC-MS Analysis"]; step8 [label="Data Analysis and Quantification"]; end_node [label="End: Muropeptide Composition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define workflow start -> step1 [arrowhead=vee, color="#4285F4"]; step1 -> step2 [arrowhead=vee, color="#4285F4"]; step2 -> step3 [arrowhead=vee, color="#4285F4"]; step3 -> step4 [arrowhead=vee, color="#4285F4"]; step4 -> step5 [arrowhead=vee, color="#4285F4"]; step5 -> step6 [arrowhead=vee, color="#4285F4"]; step6 -> step7 [arrowhead=vee, color="#4285F4"]; step7 -> step8 [arrowhead=vee, color="#4285F4"]; step8 -> end_node [arrowhead=vee, color="#4285F4"]; } Peptidoglycan analysis workflow.
Conclusion and Future Directions
The incorporation of D-alanine into peptidoglycan is a fundamental process in bacterial physiology and a proven target for antibacterial therapy. A thorough understanding of the enzymes involved, their kinetics, and their inhibition is crucial for the development of new drugs to overcome antibiotic resistance. The experimental protocols detailed in this guide provide a foundation for researchers to investigate this critical pathway. Future research should focus on the discovery and characterization of novel inhibitors for enzymes such as MurF, which remains a relatively untapped target. Furthermore, a deeper understanding of the regulation of this pathway under different environmental conditions will provide new insights into bacterial adaptation and survival, opening up new avenues for therapeutic intervention.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of Muropeptide Ligase for Identification of Inhibitors of the Cell Wall Biosynthesis Enzyme MurF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
- 14. Allosteric inhibition of Staphylococcus aureus D-alanine:D-alanine ligase revealed by crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Basis of Vancomycin Dependence in VanA-Type Staphylococcus aureus VRSA-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. Allosteric inhibition of Staphylococcus aureus d-alanine:d-alanine ligase revealed by crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural Basis of Substrate Specificity and Regiochemistry in the MycF/TylF Family of Sugar O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. pnas.org [pnas.org]
- 23. uniprot.org [uniprot.org]
- 24. Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. researchgate.net [researchgate.net]
- 27. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 28. Peptidoglycan Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 29. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 34. Peptidoglycan Cross-Linking in Glycopeptide-Resistant Actinomycetales - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to D-Alanine-d3: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Alanine-d3, a deuterated form of the D-amino acid alanine. This document outlines its chemical properties, applications as an internal standard in analytical methodologies, and its role in significant biological pathways. Detailed experimental protocols and visual representations of metabolic and signaling pathways are included to support its practical application in research and drug development.
Core Properties of this compound
This compound is a stable isotope-labeled version of D-Alanine, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative analysis.
| Property | Value | Reference |
| CAS Number | 177614-69-6 | [1] |
| Molecular Weight | 92.11 g/mol | |
| Linear Formula | CD₃CH(NH₂)CO₂H | [1] |
| Synonyms | (R)-Alanine-d₃, Ba 2776-d₃, D-α-Alanine-d₃ |
Application as an Internal Standard in LC-MS/MS
This compound is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of D-Alanine and other amino acids in biological matrices. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, which corrects for variability and matrix effects.
Experimental Protocol: Quantification of Amino Acids in Plasma using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of amino acids in a plasma sample.
1. Materials and Reagents:
-
This compound
-
Reference standards for all amino acids to be quantified
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Plasma samples
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an appropriate column (e.g., HILIC or reversed-phase)
2. Preparation of Stock and Working Solutions:
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
IS Working Solution: Dilute the stock solution with a suitable solvent (e.g., 50% ACN/water) to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the amino acid reference standards into a surrogate matrix (e.g., charcoal-stripped plasma).
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold protein precipitation solvent (e.g., ACN or MeOH containing the IS working solution).
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable gradient elution on a column designed for amino acid analysis.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each amino acid and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the amino acids in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Workflow for amino acid quantification using this compound.
Biological Significance and Signaling Pathways
D-Alanine plays crucial roles in various biological processes, from bacterial cell wall synthesis to neurotransmission and metabolism in mammals. This compound can be used as a tracer to study these pathways.
Bacterial Peptidoglycan Synthesis
In bacteria, D-Alanine is an essential component of the peptidoglycan cell wall. The synthesis pathway involves the conversion of L-Alanine to D-Alanine by the enzyme alanine racemase. D-Alanine is then incorporated into the pentapeptide side chains of the peptidoglycan structure. This pathway is a key target for antibiotics.
Caption: D-Alanine in bacterial peptidoglycan synthesis.
Gluconeogenesis
In mammals, D-Alanine can be a substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. D-amino acid oxidase can convert D-Alanine to pyruvate, which then enters the gluconeogenic pathway.
References
Commercial sources and availability of D-Alanine-d3
An In-depth Technical Guide to the Commercial Sources and Availability of D-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanine is a non-proteinogenic amino acid that plays a crucial role in bacterial cell wall biosynthesis and acts as a neurotransmitter in mammals. The quantitative analysis of D-Alanine in various biological matrices is essential for research in microbiology, neuroscience, and disease biomarker discovery. This compound (deuterated D-Alanine) is a stable isotope-labeled analog of D-Alanine, indispensable as an internal standard for accurate quantification using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for sample loss during preparation and variations in instrument response, ensuring high precision and accuracy.
This guide provides a comprehensive overview of the commercial availability of this compound, its key specifications, and a detailed methodology for its application in quantitative analysis.
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers. When sourcing this compound, researchers should pay close attention to the isotopic enrichment, chemical purity, and enantiomeric purity to ensure the quality of their quantitative data. The compound is typically sold as a solid in milligram to gram quantities. It is important to note that different suppliers may list the same compound under different CAS (Chemical Abstracts Service) numbers; the most common for D-Alanine-3,3,3-d3 are 177614-69-6 and 53530-58-4 .
Table 1: Commercial Supplier Summary for this compound
| Supplier | Product Name/Number | CAS Number | Isotopic Purity (Enrichment) | Chemical/Enantiomeric Purity | Available Quantities |
| Sigma-Aldrich (Merck) | D-Alanine-3,3,3-d3 | 177614-69-6 | 99 atom % D[1] | 95% (CP)[1] | Custom packaging available upon request[1] |
| CDN Isotopes | D-Alanine-3,3,3-d3 (D-2560) | 177614-69-6 | 99 atom % D[2] | 98% (Enantiomeric)[2] | 100 mg, 250 mg[2] |
| MedChemExpress | This compound | 177614-69-6 | Not specified | Not specified | Inquire for sizes |
| BenchChem | D-Alanine-3,3,3-D3-N-T-boc | Not specified | Not specified | Not specified | Inquire for sizes |
Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current information and to request Certificates of Analysis (CoA).
Application: Quantitative Analysis by Stable Isotope Dilution LC-MS/MS
The primary application of this compound is as an internal standard (IS) in the stable isotope dilution method for quantifying endogenous D-Alanine. This method involves adding a known amount of this compound to a sample. The IS co-elutes with the native analyte but is distinguished by its higher mass (+3 Da). The ratio of the analyte's mass spectrometer signal to that of the IS allows for precise quantification.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for quantifying D-Alanine using this compound as an internal standard.
Caption: Workflow for D-Alanine quantification using a this compound internal standard.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on common practices for amino acid analysis by LC-MS/MS.[3][4] Researchers must optimize parameters for their specific instrumentation and sample matrix.
1. Preparation of Stock Solutions and Calibration Standards:
-
This compound (Internal Standard) Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or HPLC-grade water).
-
D-Alanine (Analyte) Stock: Prepare a 1 mg/mL stock solution of unlabeled D-Alanine.
-
Working Solutions: Create serial dilutions from the stock solutions to prepare a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL). Each calibration standard should be spiked with a fixed concentration of the this compound internal standard working solution.
2. Sample Preparation:
-
For a 50 µL plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Column: A chiral stationary phase column is required to separate D- and L-Alanine.[5] The CROWNPAK CR-I(+) or CR-I(-) columns are suitable for this purpose.[5][6]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Optimize gradient elution to ensure separation of enantiomers and other matrix components. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. MRM Transitions (Example):
-
The exact m/z values for precursor and product ions should be optimized by infusing pure standards.
-
D-Alanine (Analyte): Precursor ion (Q1) m/z ~90.1 -> Product ion (Q3) m/z ~44.2.
-
This compound (IS): Precursor ion (Q1) m/z ~93.1 -> Product ion (Q3) m/z ~47.2.
Signaling Pathway Visualization
While this compound itself is not part of a signaling pathway, its use is critical for studying pathways where D-Alanine is a key molecule, such as in bacterial cell wall synthesis or neuromodulation. The diagram below illustrates the logical relationship in its primary application.
References
- 1. D-Alanine-3,3,3-d3 99 atom % D, 95% (CP) | 177614-69-6 [sigmaaldrich.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
D-Alanine-d3: A Technical Guide to Safe Handling and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental applications of D-Alanine-d3, a deuterated stable isotope of the D-is-Alaomer of the amino acid alanine. Primarily utilized as an internal standard in mass spectrometry-based quantitative analysis, a comprehensive understanding of its properties is crucial for safe laboratory practice and accurate experimental outcomes.
Safety and Handling
This compound, like its non-deuterated counterpart D-Alanine, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory safety protocols should always be observed.
Hazard Identification and First Aid
While not considered hazardous, direct contact or inhalation of this compound as a powder should be minimized.
First Aid Measures:
| Exposure Route | First Aid Recommendations |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and water. |
| Eye Contact | Rinse eyes thoroughly with water for several minutes. If irritation persists, consult a medical professional. |
| Ingestion | Rinse mouth with water. Ingestion of small quantities is not expected to cause harm. |
Personal Protective Equipment (PPE) and Handling Guidelines
To ensure safe handling, the following personal protective equipment is recommended:
-
Gloves: To prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from dust particles.
-
Lab Coat: To protect clothing.
Handling Recommendations:
-
Work in a well-ventilated area to avoid inhalation of dust.
-
Avoid generating dust during handling and weighing.
-
Use appropriate tools to handle the substance, avoiding direct contact.
-
Wash hands thoroughly after handling.
Storage and Stability
This compound is a stable compound under normal laboratory conditions.
| Parameter | Recommendation |
| Storage Temperature | Room temperature. |
| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated place. |
| Stability | Stable under recommended storage conditions. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₃H₄D₃NO₂ |
| Molecular Weight | Approximately 92.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 291 °C (decomposes) |
| Solubility | Soluble in water. |
Experimental Applications and Protocols
The primary application of this compound is as an internal standard for the accurate quantification of D-alanine and other amino acids in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope dilution method allows for the correction of variability during sample preparation and analysis.
D-Alanine in Biological Systems: The Bacterial Cell Wall Synthesis Pathway
D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls, making its metabolic pathway a key target for antimicrobial drugs. The pathway involves the conversion of L-alanine to D-alanine and its subsequent incorporation into the cell wall structure.
Experimental Workflow: Quantification of Alanine using this compound Internal Standard
The following diagram illustrates a typical workflow for a metabolomics experiment employing this compound as an internal standard for the quantification of alanine in a biological sample.
Detailed Experimental Protocol: Quantification of Alanine in Plasma
This protocol provides a representative methodology for the quantification of alanine in plasma samples using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents:
-
This compound
-
Alanine standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Plasma samples
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Stock and Working Solutions:
-
Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve alanine in ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Standards: Prepare a series of calibration standards by serially diluting the alanine stock solution with ultrapure water to cover the expected concentration range in the samples.
-
IS Working Solution: Dilute the this compound stock solution with ultrapure water to a fixed concentration.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add a fixed volume of the IS working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 200 µL of ice-cold ACN or MeOH to each tube to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: A suitable HILIC or reversed-phase column for amino acid analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: A suitable gradient to achieve separation of alanine from other matrix components.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alanine: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition (shifted by +3 m/z compared to alanine).
-
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for both alanine and this compound in all samples.
-
Calculate the ratio of the peak area of alanine to the peak area of this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.
This detailed guide provides a foundation for the safe and effective use of this compound in a research setting. Adherence to these guidelines will help ensure personnel safety and the generation of accurate and reproducible experimental data.
An In-depth Technical Guide to Stable Isotope Labeling with Amino Acids (SILAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique for quantitative proteomics. Developed as a robust method for accurate protein quantification, SILAC has become instrumental in advancing our understanding of cellular processes, disease mechanisms, and drug action. This document details the core principles of SILAC, provides in-depth experimental protocols, and explores its applications in cellular signaling and drug development.
Core Principles of SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of proteins between different cell populations. The fundamental principle of SILAC lies in the in vivo incorporation of stable (non-radioactive) isotope-labeled amino acids into the entire proteome of cultured cells.
Typically, two populations of cells are cultured in media that are identical except for the isotopic forms of specific essential amino acids. One population is grown in "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C, ¹⁴N). The other population is cultured in "heavy" medium, where one or more amino acids are replaced with their heavy isotope counterparts (e.g., ¹³C-labeled arginine and lysine).
After a sufficient number of cell divisions, typically at least five, the amino acids in the "heavy" cell population are almost entirely replaced with the stable isotope-labeled versions.[1] This results in a mass shift for every protein in the "heavy" population compared to the "light" population, while their biochemical properties remain identical.
The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined at a 1:1 ratio. This early mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[2] The combined protein mixture is then digested, typically with trypsin, and the resulting peptides are analyzed by mass spectrometry (MS).
In the mass spectrometer, the chemically identical "light" and "heavy" peptides appear as pairs with a specific mass difference. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.
Experimental Protocols
A successful SILAC experiment requires careful attention to detail at each stage of the workflow. The following sections provide a detailed methodology for a typical SILAC experiment.
Cell Culture and Metabolic Labeling
The initial and most critical phase of a SILAC experiment is the complete and efficient labeling of the cell proteome.
Materials:
-
SILAC-grade cell culture medium (deficient in the amino acids to be used for labeling, e.g., DMEM or RPMI-1640 without L-arginine and L-lysine)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-arginine and L-lysine
-
"Heavy" stable isotope-labeled L-arginine (e.g., ¹³C₆-¹⁵N₄-Arginine) and L-lysine (e.g., ¹³C₆-¹⁵N₂-Lysine)
-
Cell line of interest
Protocol:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with either the "light" or "heavy" isotopes of arginine and lysine. The final concentrations of the amino acids should be similar to those in standard culture media. Add dFBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin). The use of dialyzed serum is crucial to prevent the introduction of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings.[3] This period is necessary to ensure near-complete incorporation (>95%) of the labeled amino acids into the cellular proteins.
-
Labeling Efficiency Check: Before proceeding with the main experiment, it is highly recommended to verify the labeling efficiency. This can be done by harvesting a small aliquot of the "heavy" labeled cells, extracting proteins, digesting them, and analyzing the peptides by LC-MS/MS. The absence of "light" peptide signals confirms complete labeling.
-
Experimental Treatment: Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental treatments. For example, the "heavy" labeled cells can be treated with a drug of interest, while the "light" labeled cells serve as the vehicle-treated control.
Cell Lysis and Protein Extraction
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Cell Harvesting: After the experimental treatment, wash the cells with ice-cold PBS to remove any residual medium.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the cell culture plates. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
Protein Digestion
For accurate quantification, it is essential to efficiently digest the proteins into peptides. In-gel digestion is a commonly used method.
Materials:
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Reducing buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin (sequencing grade)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
Protocol:
-
Sample Mixing and SDS-PAGE: Combine equal amounts of protein from the "light" and "heavy" cell lysates. Separate the combined protein mixture by 1D SDS-PAGE.
-
Gel Staining and Excision: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Excise the entire protein lane and cut it into smaller gel pieces.
-
Destaining: Destain the gel pieces by washing them with the destaining solution until the gel is clear.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by incubating the gel pieces in reducing buffer at 56°C for 1 hour. After cooling, alkylate the cysteine residues by incubating in alkylation buffer in the dark at room temperature for 45 minutes.
-
Trypsin Digestion: Wash and dehydrate the gel pieces. Rehydrate the gel pieces in a solution containing trypsin and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using the peptide extraction solution. Pool the extracts and dry them in a vacuum centrifuge.
LC-MS/MS Analysis
The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | A linear gradient from low to high percentage of mobile phase B over 60-120 minutes |
| Flow Rate | 200-300 nL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray ionization (ESI), positive ion mode |
| MS Scan Range | m/z 350-1500 |
| MS/MS Scan | Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions |
| Collision Energy | Normalized collision energy (NCE) of 25-35% |
| Resolution | High resolution for both MS1 and MS2 scans (e.g., >60,000 for MS1, >15,000 for MS2) |
Data Analysis
The raw mass spectrometry data is processed using specialized software packages such as MaxQuant, Proteome Discoverer, or Spectronaut.[4]
Data Analysis Workflow:
-
Peptide and Protein Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins present in the sample.
-
SILAC Ratio Calculation: The software identifies the "light" and "heavy" peptide pairs and calculates the ratio of their intensities.
-
Protein Quantification: The ratios of multiple peptides from the same protein are used to determine the overall protein abundance ratio.
-
Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between the two experimental conditions.
Quantitative Data Presentation
The following table presents example data from a SILAC experiment investigating the effect of an EGFR inhibitor on protein expression in a cancer cell line. The data is illustrative and serves to demonstrate the typical output of a SILAC experiment.
| Protein Accession | Gene Name | Protein Description | H/L Ratio (Inhibitor/Control) | -log10(p-value) | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 3.2 | Down-regulated |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 0.1 | No significant change |
| P62993 | GRB2 | Mitogen-activated protein kinase 1 | 0.62 | 2.5 | Down-regulated |
| Q02750 | SHC1 | SHC-transforming protein 1 | 1.05 | 0.2 | No significant change |
| P42345 | SOS1 | Son of sevenless homolog 1 | 0.95 | 0.3 | No significant change |
| P21802 | KRAS | GTPase KRas | 1.10 | 0.1 | No significant change |
| Q13485 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | 0.71 | 1.9 | Down-regulated |
| P27361 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 0.55 | 2.8 | Down-regulated |
Mandatory Visualizations
Experimental Workflow
Caption: The general experimental workflow of a SILAC experiment.
EGFR Signaling Pathway Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Troubleshooting Common SILAC Issues
Even with careful execution, challenges can arise in SILAC experiments. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Incomplete Labeling | Insufficient cell doublings in SILAC media.[5] Presence of unlabeled amino acids in the media (e.g., from non-dialyzed serum).[5] Arginine-to-proline conversion in some cell lines.[6][7] | Ensure at least 5-6 cell doublings for complete incorporation.[3] Use dialyzed fetal bovine serum. Add unlabeled proline to the medium to suppress conversion.[8] |
| Low Protein/Peptide Identification | Inefficient protein extraction or digestion. Low sample amount. Suboptimal LC-MS/MS performance. | Optimize lysis buffer and digestion protocol. Ensure sufficient starting material. Calibrate and maintain the mass spectrometer regularly. |
| High Variability in SILAC Ratios | Inaccurate protein quantification before mixing. Inconsistent sample handling. Issues with LC-MS/MS stability. | Use a reliable protein assay and mix lysates accurately. Maintain consistent protocols for all samples. Monitor LC-MS/MS performance with quality control samples. |
| Keratin Contamination | Contamination from dust, skin, or hair.[5] Contaminated reagents or labware.[5] | Work in a clean environment (e.g., laminar flow hood). Wear gloves and a lab coat.[5] Use high-purity reagents and clean labware.[5] |
Applications in Research and Drug Development
SILAC is a versatile technique with a wide range of applications in both basic research and drug development.
-
Global Protein Expression Profiling: SILAC can be used to compare the entire proteome of cells under different conditions, providing a global view of cellular responses to stimuli.[9]
-
Analysis of Post-Translational Modifications (PTMs): SILAC can be combined with enrichment strategies to quantify changes in PTMs such as phosphorylation, ubiquitination, and acetylation, which are crucial for cell signaling.[2]
-
Protein-Protein Interaction Studies: By combining SILAC with affinity purification-mass spectrometry (AP-MS), researchers can identify and quantify changes in protein-protein interactions in response to cellular perturbations.[2]
-
Drug Target Identification and Mechanism of Action Studies: SILAC can be used to identify the protein targets of a drug and to elucidate its mechanism of action by profiling the changes in the proteome upon drug treatment.
-
Biomarker Discovery: By comparing the proteomes of healthy and diseased cells or tissues, SILAC can help in the discovery of potential biomarkers for disease diagnosis, prognosis, and therapeutic response.
Conclusion
SILAC is a powerful and accurate method for quantitative proteomics that has significantly contributed to our understanding of complex biological systems. Its ability to provide reliable relative quantification of thousands of proteins has made it an invaluable tool for researchers, scientists, and drug development professionals. By following well-established protocols and being mindful of potential pitfalls, SILAC can be effectively applied to a wide range of biological questions, from fundamental cell biology to translational research.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for the Application of D-Alanine-d3 in Bacterial Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-alanine is a fundamental component of the bacterial cell wall, specifically in the peptidoglycan and teichoic acids of many bacterial species.[1] Unlike most amino acids found in biological systems, which are in the L-isomeric form, D-alanine is a hallmark of the bacterial cell envelope, making the metabolic pathways associated with its synthesis and incorporation attractive targets for antimicrobial drug development.[1] D-Alanine-d3, a stable isotope-labeled version of D-alanine, serves as a powerful tool for tracing the metabolism, incorporation, and dynamics of this crucial amino acid in bacterial cell cultures. Its use allows for precise quantification and visualization of cell wall synthesis and remodeling without the use of radioactive isotopes.
These application notes provide detailed protocols for the use of this compound in bacterial cell culture for metabolic labeling, enabling researchers to study bacterial cell wall dynamics, screen for novel antibiotics, and investigate mechanisms of drug resistance.
Principle
Bacteria actively transport and incorporate exogenous D-alanine into their cell wall structures. By supplementing the growth medium with this compound, it is readily taken up by the bacteria and utilized in the biosynthesis of peptidoglycan and the D-alanylation of teichoic acids. The deuterium label allows for the differentiation and quantification of newly synthesized components from pre-existing ones using techniques such as mass spectrometry.
Data Presentation
The following table summarizes key quantitative data for the application of D-alanine and its derivatives in bacterial cell culture, derived from various studies. These values can be used as a starting point for optimizing experiments with this compound.
| Parameter | Bacterial Species | Concentration/Value | Application | Source |
| D-alanine concentration for growth | Pseudoalteromonas sp. | 2 mM - 20 mM | Growth studies | [2] |
| D-alanine concentration for growth | Pseudomonas aeruginosa | 25 mM - 100 mM | Investigating cell stiffness | [3] |
| D-alanine concentration for blocking uptake of analogs | E. coli | 0.5 mM - 5 mM | PET imaging studies | [4] |
| D-alanine concentration for blocking uptake of analogs | S. aureus | 0.5 mM - 5 mM | PET imaging studies | [4] |
| IPTG concentration for induction | Bacillus anthracis | 16 mM | Gene expression studies | [5] |
| Anhydrotetracycline (ATet) for induction | S. aureus | 200 ng/mL | Gene expression studies | [6] |
| Incubation time for D/L-alanine production | E. coli | 3.0 hours | Biocatalytic production | [7][8] |
| Incubation temperature for D/L-alanine production | E. coli | 37°C | Biocatalytic production | [7][8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the general procedure for labeling both Gram-positive and Gram-negative bacteria with this compound.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI) broth)
-
This compound
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Prepare a starter culture: Inoculate a single colony of the desired bacterial strain into 5 mL of the appropriate growth medium. Incubate overnight at the optimal temperature for the strain with shaking.
-
Subculture preparation: The following day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Addition of this compound: To the subculture, add this compound to a final concentration of 1-5 mM. A range of concentrations should be tested to optimize labeling efficiency without affecting bacterial growth.
-
Incubation: Incubate the culture at the optimal growth temperature with shaking.
-
Monitoring growth: At regular intervals (e.g., every hour), measure the OD600 to monitor bacterial growth. Compare the growth curve of the labeled culture to an unlabeled control culture to assess any potential toxicity of this compound at the concentration used.
-
Harvesting cells: Harvest the bacterial cells during the desired growth phase (e.g., mid-exponential phase) by centrifugation.
-
Washing: Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline (PBS)) to remove any unincorporated this compound.
-
Storage: The cell pellet can be stored at -80°C for subsequent analysis.
Protocol 2: Analysis of this compound Incorporation into Peptidoglycan
This protocol outlines the steps for extracting and analyzing peptidoglycan from this compound labeled bacteria.
Materials:
-
This compound labeled bacterial cell pellet
-
Lysis buffer (e.g., Tris-HCl with lysozyme and protease inhibitors)
-
SDS (Sodium dodecyl sulfate)
-
Ultracentrifuge
-
Hydrochloric acid (HCl)
-
LC-MS/MS system
Procedure:
-
Cell lysis: Resuspend the bacterial cell pellet in lysis buffer and incubate to degrade the cell wall.
-
Peptidoglycan purification: Treat the lysate with SDS to solubilize membranes and proteins, followed by ultracentrifugation to pellet the insoluble peptidoglycan.
-
Washing: Wash the peptidoglycan pellet repeatedly with sterile water to remove residual SDS.
-
Hydrolysis: Hydrolyze the purified peptidoglycan with 6M HCl to break it down into its constituent amino acids and amino sugars.
-
Analysis by LC-MS/MS: Analyze the hydrolyzed sample using a suitable LC-MS/MS method to separate and quantify the amount of this compound relative to unlabeled D-alanine.
Visualizations
D-Alanine Metabolism and Incorporation Pathway
Caption: Metabolic incorporation of this compound into peptidoglycan and teichoic acids.
Experimental Workflow for this compound Labeling and Analysis
Caption: Workflow for this compound labeling and analysis in bacterial cultures.
Conclusion
The use of this compound provides a robust and sensitive method for investigating bacterial cell wall biosynthesis and dynamics. The protocols and data presented here offer a foundation for researchers to design and implement experiments for a wide range of applications, from fundamental microbiology to the development of novel antimicrobial therapies. Optimization of labeling conditions for each specific bacterial strain and experimental goal is recommended for achieving the best results.
References
- 1. nbinno.com [nbinno.com]
- 2. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach [frontiersin.org]
- 8. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using D-Alanine-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-amino acids, the enantiomers of the more common L-amino acids, are increasingly recognized for their important roles in various physiological and pathological processes.[1][2] D-alanine, for instance, is implicated in neurotransmission and bacterial cell wall metabolism.[2] Accurate quantification of D-alanine in biological samples is crucial for understanding its function and for the development of novel therapeutics. This application note describes a robust and sensitive method for the quantitative analysis of D-alanine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with D-Alanine-d3 as a stable isotope-labeled internal standard.
Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.[3] this compound, a deuterated analog of D-alanine, serves as an ideal internal standard for this purpose.
This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing for the quantification of D-alanine in plasma and tissue samples.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Protein precipitation is a common and effective method for removing proteins from plasma and tissue homogenates.[4][5][6]
Protocol: Protein Precipitation using Sulfosalicylic Acid (SSA)
This protocol is suitable for plasma and tissue homogenate samples.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 10 µL of a 30% sulfosalicylic acid solution to each tube.[4][5]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Dilution: Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 100% mobile phase A).[4]
-
Vortexing: Vortex the final solution for 30 seconds.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chiral separation is necessary to distinguish between D-alanine and its L-enantiomer. This is typically achieved using a chiral stationary phase column.[7][8][9]
LC Parameters:
| Parameter | Recommended Conditions |
| LC System | ACQUITY UPLC I-Class or equivalent[10] |
| Column | Chiral stationary phase column (e.g., CROWNPAK CR-I(+) or CR-I(-))[8] |
| Column Temperature | 45 °C[10] |
| Mobile Phase A | Water + 0.1% Formic Acid[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[10] |
| Flow Rate | 0.6 mL/min[10] |
| Injection Volume | 2-4 µL[4][10] |
| Gradient | Optimized for separation of D- and L-alanine. A typical gradient might start at a low percentage of mobile phase B, with a gradual increase to elute the analytes. |
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
MS Parameters:
| Parameter | Recommended Conditions |
| MS System | Triple quadrupole mass spectrometer (e.g., TSQ Endura, Xevo TQ-S micro)[4][10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| Capillary Voltage | 1.5 kV[10] |
| Cone Voltage | Compound specific, requires optimization[10] |
| Collision Energy | Compound specific, requires optimization[10] |
| MRM Transitions | To be determined by direct infusion of D-alanine and this compound standards. |
Example MRM Transitions (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Alanine | 90.0 | 44.1 |
| This compound | 93.1 | 46.1 |
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of D-alanine.
Quantitative Performance Data:
| Parameter | Typical Value | Reference |
| **Linearity (R²) ** | > 0.99 | [2] |
| Limit of Quantification (LOQ) | 100 nM | [2] |
| Precision (%RSD) | < 15% | [2] |
| Accuracy (%Bias) | Within ±15% | [2] |
Visualizations
Experimental Workflow for D-Alanine Quantification
Caption: Workflow for quantitative analysis of D-Alanine.
Logical Relationship of Analytical Components
Caption: Relationship between analyte, standard, and instrumentation.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cerilliant.com [cerilliant.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. lcms.cz [lcms.cz]
Application Note: A Robust LC-MS/MS Method for the Chiral Detection and Quantification of D-Alanine-d3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of deuterium-labeled D-Alanine (D-Alanine-d3) in human plasma. The method employs a simple protein precipitation for sample preparation and utilizes a chiral stationary phase for the chromatographic separation of D- and L-alanine enantiomers. Detection is achieved via electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) ensuring high selectivity and accuracy. A stable isotope-labeled L-Alanine-13C3,15N is used as an internal standard to correct for matrix effects and variations in sample processing.[1][2][3][4] This robust and reproducible method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies or metabolic research involving D-amino acids.
Introduction
D-amino acids, once thought to be exclusive to bacteria, are now recognized for their significant physiological roles in mammals, including neurotransmission and hormonal regulation.[5][6] D-Alanine, for instance, is a component of bacterial cell walls and its presence and concentration in biological fluids can be indicative of bacterial activity or specific metabolic pathways. The use of stable isotope-labeled compounds like this compound is critical in pharmacokinetic and metabolic studies to trace the fate of the administered compound without ambiguity.
LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of small molecules in complex biological matrices.[7] However, the chiral nature of amino acids necessitates their separation into enantiomers for accurate quantification, as their biological functions can differ significantly.[5][8] This method addresses the challenge of chiral separation by employing a specialized chiral column, eliminating the need for complex derivatization procedures.[1][6][9] The use of a stable isotope-labeled internal standard (SIL-IS), L-Alanine-13C3,15N, is crucial for correcting analytical variability, thereby ensuring high accuracy and precision.[2][3][4]
Experimental Protocol
Materials and Reagents
-
This compound (MW: 92.11)
-
L-Alanine-13C3,15N (MW: 93.07) as internal standard (IS)[4]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced ethically)
-
96-well protein precipitation plates[10]
Sample Preparation: Protein Precipitation
This protocol is designed for a 96-well plate format to enhance throughput.
-
Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: Add 10 µL of L-Alanine-13C3,15N working solution (e.g., 100 ng/mL in 50% methanol) to each 100 µL of plasma sample in the 96-well plate.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each well.[10]
-
Mixing: Cover the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).
-
Injection: The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Chiral Stationary Phase Column, e.g., CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 20 80 5.0 20 80 5.1 95 5 7.0 95 5 7.1 20 80 | 10.0 | 20 | 80 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transition Optimization
The MRM transitions, including precursor ion, product ion, cone voltage, and collision energy, must be optimized for both this compound and the internal standard, L-Alanine-13C3,15N. This is typically done by infusing a standard solution of each compound into the mass spectrometer and performing precursor and product ion scans. The most intense and stable transitions are selected for quantification (quantifier) and confirmation (qualifier).
Data Presentation
The following table summarizes the proposed and optimized quantitative parameters for the LC-MS/MS method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 93.1 | To be determined | 0.100 | To be determined | To be determined |
| This compound (Qualifier) | 93.1 | To be determined | 0.100 | To be determined | To be determined |
| L-Alanine-13C3,15N (IS) | 94.1 | To be determined | 0.100 | To be determined | To be determined |
Note: The precursor ion for this compound is based on its molecular weight (89.09) + 3 deuteriums + protonation, giving [M+H]+ of ~93.1. The precursor for the internal standard is based on its molecular weight (93.07) + protonation, giving [M+H]+ of ~94.1. Product ions and optimal MS parameters require experimental determination.
Visualizations
Experimental Workflow
The logical flow from sample receipt to final data analysis is depicted in the following diagram.
Caption: Workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a robust and high-throughput solution for the chiral-specific quantification of this compound in human plasma. The simple protein precipitation sample preparation, combined with a selective chiral LC separation and highly specific MS/MS detection, ensures reliable and accurate results. This application note serves as a comprehensive guide for researchers in pharmaceutical and metabolic studies, enabling the precise measurement of this important D-amino acid isotopologue. Further validation of linearity, precision, accuracy, and stability should be performed to fully qualify the method for specific research applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L -Alanine-13C3,15N 15N 98atom , 13C 98atom 202407-38-3 [sigmaaldrich.com]
- 4. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Protein Precipitation Methods for Proteomics [biosyn.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. osti.gov [osti.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Probing Peptidoglycan Dynamics with D-Alanine-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential polymer that forms the bacterial cell wall, providing structural integrity and resistance to osmotic stress. The dynamic nature of PG synthesis and remodeling is crucial for bacterial growth, division, and pathogenesis, making it a prime target for antimicrobial agents. Stable isotope labeling, utilizing compounds such as D-Alanine-d3 (d3-D-Ala), offers a powerful and precise method to investigate these intricate processes. By introducing a "heavy" version of the natural D-Alanine, researchers can trace its incorporation into the PG structure, enabling the quantification of synthesis and turnover rates. This approach, coupled with mass spectrometry, provides unparalleled insights into the mechanisms of cell wall metabolism and the effects of antibiotics. D-Alanine is a key component of the peptide stem that cross-links the glycan strands of peptidoglycan, and its terminal D-alanyl-D-alanine moiety is critical for the transpeptidation reactions that fortify the cell wall.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound to study peptidoglycan dynamics in bacteria.
Application Notes
The metabolic labeling of bacteria with this compound is a versatile technique applicable to a wide range of bacterial species.[4] This method allows for the temporal and spatial resolution of PG synthesis both in vitro and during infections.[4] The incorporation of D-alanine analogs has been demonstrated in various bacteria, highlighting the broad utility of this approach for investigating PG dynamics.[4]
Key Applications:
-
Quantification of Peptidoglycan Synthesis and Turnover: By monitoring the rate of d3-D-Ala incorporation and the dilution of the isotopic label over time, researchers can accurately measure the rates of new PG synthesis and degradation.
-
Mechanism of Action Studies for Antibiotics: This technique can elucidate how antibiotics that target the cell wall, such as β-lactams and vancomycin, affect PG synthesis and remodeling. A decrease in d3-D-Ala incorporation following antibiotic treatment can provide quantitative data on the drug's efficacy.
-
Investigating Bacterial Resistance Mechanisms: In resistant strains, the dynamics of PG synthesis may be altered. For example, in vancomycin-resistant enterococci (VRE), the replacement of the D-Ala-D-Ala terminus with D-Ala-D-Lac reduces the binding affinity of the antibiotic.[5] Isotope labeling can be used to study these modified pathways.
-
Studying Peptidoglycan Dynamics in Different Growth Phases: The rate of PG turnover can vary significantly between different growth phases. This compound labeling can be used to compare PG dynamics in exponential versus stationary phase bacteria.
-
Probing Peptidoglycan in Intracellular Pathogens: This method has been successfully used to study PG dynamics of intracellular pathogens like Listeria monocytogenes during macrophage infection, providing insights into host-pathogen interactions.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing D-alanine analogs to investigate peptidoglycan dynamics.
| Parameter | Bacterial Species | Condition | Value | Reference |
| D-alanine analog incorporation | Escherichia coli | In vitro labeling with azido-D-alanine (azDala) | ~50% of tetrapeptide pool, ~15% of total muropeptide population | [4] |
| Muropeptide Composition | Vancomycin-Resistant Enterococcus faecalis (VRE) | Mid-exponential growth phase (with vancomycin) | 26% of pentapeptide stems terminate in D-Ala-D-Lac | [5] |
| Muropeptide Composition | Vancomycin-Resistant Enterococcus faecalis (VRE) | Stationary growth phase (with vancomycin) | 57% of pentapeptide stems terminate in D-Ala-D-Lac | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the general procedure for labeling bacterial cultures with this compound.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)
-
This compound (d3-D-Ala)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Prepare a starter culture: Inoculate a single colony of the bacterial strain into 5 mL of the appropriate culture medium. Incubate overnight at the optimal temperature with shaking.
-
Subculture: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Add this compound: Once the culture reaches the desired growth phase (e.g., early to mid-exponential phase, OD600 ≈ 0.3-0.5), add this compound to the culture medium. The final concentration of d3-D-Ala can range from 0.5 to 10 mM.[4] A stock solution of 1 M this compound can be prepared in sterile water.
-
Incubation: Continue to incubate the culture under the same conditions for a specific period. The labeling time will depend on the bacterial growth rate and the experimental goals. For studies on PG synthesis, a short pulse (e.g., 15-30 minutes) may be sufficient. For turnover studies, a longer chase period with unlabeled D-alanine may be required after the initial labeling.
-
Harvesting: Harvest the bacterial cells by centrifugation at a speed sufficient to pellet the cells (e.g., 5000 x g for 10 minutes) at 4°C.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any remaining unincorporated d3-D-Ala. Repeat the centrifugation and washing steps twice.
-
Storage: The labeled cell pellet can be stored at -80°C until further processing for peptidoglycan extraction and analysis.
Protocol 2: Peptidoglycan Extraction and Digestion
This protocol outlines the purification of peptidoglycan from labeled bacterial cells and its subsequent enzymatic digestion into muropeptides for mass spectrometry analysis.
Materials:
-
Labeled bacterial cell pellet
-
Boiling 4% sodium dodecyl sulfate (SDS) solution
-
DNase and RNase
-
Trypsin
-
Muramidase (e.g., mutanolysin)
-
Sodium phosphate buffer (pH 6.0)
-
Ultracentrifuge
-
Water bath or heat block
Procedure:
-
Cell Lysis: Resuspend the bacterial pellet in a small volume of PBS and add it to a boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and denature proteins.
-
Peptidoglycan Purification: Pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Washing: Wash the peptidoglycan pellet repeatedly with sterile water to remove SDS. This may require multiple rounds of centrifugation and resuspension.
-
Enzymatic Treatment: Resuspend the purified peptidoglycan in a suitable buffer. Treat with DNase and RNase to remove contaminating nucleic acids, followed by trypsin to digest any remaining proteins. Inactivate the enzymes by boiling.
-
Final Washing: Wash the peptidoglycan pellet again with sterile water to remove enzymes and digestion products.
-
Muramidase Digestion: Resuspend the purified peptidoglycan in a sodium phosphate buffer (pH 6.0). Add muramidase to digest the glycan backbone of the peptidoglycan into disaccharide-peptide units (muropeptides). Incubate overnight at 37°C.
-
Inactivation: Inactivate the muramidase by boiling the sample for 10 minutes.
-
Sample Preparation for Mass Spectrometry: Centrifuge the sample to remove any insoluble material. The supernatant containing the soluble muropeptides is now ready for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol 3: LC-MS/MS Analysis of Muropeptides
This protocol provides a general workflow for the analysis of d3-D-Ala labeled muropeptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Digested muropeptide sample
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mass spectrometer capable of MS/MS analysis (e.g., Q-TOF, Orbitrap)
-
Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
Procedure:
-
HPLC Separation: Inject the muropeptide sample onto the HPLC column. Separate the muropeptides using a gradient of increasing organic mobile phase (e.g., acetonitrile). Muropeptides are typically detected by UV absorbance at 205 nm.[6]
-
Mass Spectrometry Analysis: Elute the separated muropeptides directly into the mass spectrometer.
-
MS1 Scan: Acquire full scan mass spectra (MS1) to identify the masses of the intact muropeptides. The incorporation of d3-D-Ala will result in a mass shift of +3 Da (or multiples thereof) compared to the unlabeled muropeptide.
-
MS/MS Fragmentation: Select the parent ions of interest (both labeled and unlabeled muropeptides) for fragmentation (MS/MS). The fragmentation pattern will confirm the identity of the muropeptide and the location of the d3-D-Ala label.
-
Data Analysis: Analyze the MS and MS/MS data to identify the different muropeptide species and quantify the relative abundance of the d3-D-Ala labeled and unlabeled forms. This information can be used to calculate the rate of peptidoglycan synthesis and turnover.
Visualizations
References
- 1. gosset.ai [gosset.ai]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for D-Alanine-d3 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Alanine-d3 as an internal standard for the accurate quantification of D-alanine and its enantiomer L-alanine in various biological matrices through liquid chromatography-mass spectrometry (LC-MS)-based metabolomics.
Introduction
In metabolomics, precise and accurate quantification of endogenous metabolites is crucial for understanding biological processes and for the discovery and validation of biomarkers. Stable isotope-labeled internal standards are the gold standard for correcting analytical variability.[1] this compound, a deuterated analog of D-alanine, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass, which allows for its differentiation by a mass spectrometer.[1] Its use is critical for mitigating variations arising from sample preparation, injection volume, and matrix effects, thereby ensuring high-quality, reproducible data.
Principle of Internal Standardization
The core principle of using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples prior to analysis. The ratio of the analyte signal to the internal standard signal is then used for quantification. This ratiometric measurement corrects for variations that can occur during sample processing and analysis.
Quantitative Performance Data
The use of this compound as an internal standard provides excellent linearity, precision, and accuracy for the quantification of alanine. The following tables summarize representative performance data based on a validated method for amino acid analysis in mammalian urine.[2]
Table 1: Linearity and Range [2]
| Analyte | Internal Standard | Calibration Range (µM) | Correlation Coefficient (r²) |
| L-Alanine | Alanine-d3 | 0.2 - 200.0 | > 0.999 |
Table 2: Precision and Accuracy [2]
| Analyte | Nominal Concentration (µM) | Mean Measured Concentration (µM) | Precision (%CV) | Accuracy (%) |
| L-Alanine | 0.6 (Low QC) | 0.58 | 4.5 | 96.7 |
| 30.0 (Mid QC) | 30.5 | 2.1 | 101.7 | |
| 160.0 (High QC) | 162.1 | 1.8 | 101.3 |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
L-Alanine (and/or D-Alanine as analyte standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine, cell lysate)
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is suitable for biological fluids such as plasma or serum.
-
Thaw Samples : Thaw frozen biological samples on ice.
-
Prepare Internal Standard Spiking Solution : Prepare a stock solution of this compound in ultrapure water. Further dilute to a working concentration (e.g., 10 µM) in methanol.
-
Spike Samples : In a microcentrifuge tube, add 50 µL of the biological sample.
-
Precipitate Proteins : Add 150 µL of the this compound spiking solution (in methanol) to the sample.[2]
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of underivatized amino acids.
-
LC System : ACQUITY UPLC I-Class or equivalent[2]
-
Column : ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm or equivalent[2]
-
Mobile Phase A : Water with 0.1% formic acid[2]
-
Mobile Phase B : Acetonitrile with 0.1% formic acid[2]
-
Gradient :
-
0.0 - 0.5 min: 4% B
-
0.5 - 2.5 min: 4% to 10% B
-
2.5 - 5.0 min: 10% to 28% B
-
5.0 - 5.1 min: 28% to 95% B
-
5.1 - 6.1 min: Hold at 95% B
-
6.1 - 6.2 min: 95% to 4% B
-
6.2 - 7.5 min: Hold at 4% B[2]
-
-
Flow Rate : 0.6 mL/min[2]
-
Injection Volume : 2 µL[2]
-
Column Temperature : 45°C[2]
-
MS System : Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer[2]
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Capillary Voltage : 1.5 kV[2]
-
MRM Transitions :
-
L-Alanine : Q1: 90.1 m/z, Q3: 44.2 m/z
-
This compound : Q1: 93.1 m/z, Q3: 47.2 m/z
-
Experimental Workflow Diagram
Conclusion
This compound is a robust and reliable internal standard for the quantification of alanine in metabolomics studies. Its use, in conjunction with the protocols outlined above, allows for the generation of high-quality, reproducible data essential for advancing research in drug development and various scientific fields.
References
Application Notes and Protocols for D-Alanine-d3 Labeling in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying molecular dynamics. D-Alanine-d3, a deuterated form of the non-canonical amino acid D-alanine, serves as a specific probe for bacterial peptidoglycan (PG) biosynthesis. In Escherichia coli, D-alanine is an essential component of the pentapeptide stem of the PG precursor, Lipid II. Exogenously supplied this compound is incorporated into the PG structure, enabling the analysis of cell wall synthesis, remodeling, and degradation through mass spectrometry-based approaches. This application note provides a detailed, step-by-step guide for the metabolic labeling of E. coli with this compound, subsequent peptidoglycan isolation, and preparation for mass spectrometric analysis.
Principle
The metabolic labeling process relies on the cellular machinery responsible for peptidoglycan synthesis. Exogenous this compound is transported into the E. coli cytoplasm and utilized by D-alanyl-D-alanine ligase (Ddl) to form the D-alanyl-D-alanine dipeptide. This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide by MurF ligase, creating the pentapeptide precursor. This labeled precursor is subsequently incorporated into the growing peptidoglycan sacculus. By analyzing the isotopic enrichment of D-alanine in isolated peptidoglycan, researchers can gain quantitative insights into cell wall metabolism. For enhanced labeling efficiency, D-alanine auxotrophic strains of E. coli, which lack the ability to synthesize their own D-alanine, can be utilized.[1][2]
Signaling Pathway and Experimental Workflow
The incorporation of this compound into the peptidoglycan of E. coli follows the established biosynthetic pathway. The diagram below illustrates the key steps involved.
Caption: this compound incorporation into the E. coli peptidoglycan biosynthesis pathway.
The overall experimental workflow for this compound labeling and analysis is depicted below.
Caption: Experimental workflow for this compound labeling and analysis in E. coli.
Materials and Reagents
-
E. coli strain (e.g., wild-type or D-alanine auxotroph)
-
Luria-Bertani (LB) broth or M9 minimal medium
-
This compound (purity >98%)
-
Sodium dodecyl sulfate (SDS)
-
Tris-HCl
-
Proteinase K
-
Muramidase (mutanolysin)
-
Sodium phosphate buffer
-
Boric acid
-
Sodium borohydride
-
Orthophosphoric acid
-
Ultrapure water
-
Centrifuge and ultracentrifuge
-
Heat block or boiling water bath
-
Spectrophotometer
-
LC-MS/MS system
Experimental Protocols
Protocol 1: this compound Labeling of E. coli
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth or M9 minimal medium and grow overnight at 37°C with shaking.
-
Subculturing and Labeling: The next day, subculture the overnight culture into fresh medium to an initial OD600 of 0.05. For labeling, supplement the medium with this compound. The optimal concentration may vary, but a starting concentration range of 1-5 mM is recommended.
-
Growth and Monitoring: Incubate the culture at 37°C with shaking. Monitor the bacterial growth by measuring the OD600 at regular intervals.
-
Harvesting: Harvest the cells during the mid-exponential growth phase (typically OD600 of 0.6-0.8) by centrifugation at 4,000 x g for 15 minutes at 4°C.[3]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium and unincorporated this compound.
Protocol 2: Peptidoglycan (Sacculi) Isolation
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 4% SDS in water) and boil for 30 minutes to lyse the cells and denature proteins.[3]
-
Initial Washing: Pellet the crude sacculi by ultracentrifugation at 150,000 x g for 20 minutes at 25°C. Discard the supernatant.
-
Protein Removal: To remove covalently bound proteins, treat the sacculi with Proteinase K (100 µg/mL final concentration) in a suitable buffer (e.g., Tris-HCl with 1% SDS) for 2 hours at 60°C.[3] Stop the reaction by boiling in 4% SDS for 30 minutes.
-
Extensive Washing: Wash the sacculi repeatedly with ultrapure water by ultracentrifugation (150,000 x g for 20 minutes) until all SDS is removed. This may require 5-7 washes.[4]
Protocol 3: Muropeptide Preparation for Mass Spectrometry
-
Enzymatic Digestion: Resuspend the purified sacculi in 50 mM sodium phosphate buffer (pH 4.9) and digest with muramidase (40 µg/mL final concentration) overnight at 37°C to break down the peptidoglycan into soluble muropeptides.[3]
-
Inactivation and Solubilization: Inactivate the muramidase by boiling for 5 minutes. Centrifuge at 16,000 x g for 10 minutes to pellet any undigested material. Transfer the supernatant containing the soluble muropeptides to a new tube.[3][5]
-
Reduction of Muramic Acid: To prevent the anomerization of the reducing end of N-acetylmuramic acid, which can lead to peak splitting during chromatography, reduce the muropeptides with sodium borohydride in a borate buffer (pH ~9.0).[5]
-
pH Adjustment: After reduction, carefully adjust the pH of the muropeptide solution to 3-4 with orthophosphoric acid.[4][5]
-
Sample Desalting: Desalt the muropeptide sample using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge, to remove salts that can interfere with mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the prepared muropeptides by LC-MS/MS. The separation is typically achieved using a C18 reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
Data Presentation
The following tables provide representative data and recommended starting parameters for this compound labeling experiments in E. coli. Note that these values may require optimization for specific strains and experimental conditions.
Table 1: Recommended Parameters for this compound Labeling
| Parameter | Recommended Value/Range | Notes |
| E. coli Strain | Wild-type or D-alanine auxotroph | Auxotrophs can increase labeling efficiency.[1][2] |
| Growth Medium | LB Broth or M9 Minimal Medium | M9 medium allows for more controlled labeling. |
| This compound Concentration | 1 - 5 mM | Higher concentrations may be toxic. |
| Incubation Time | 2 - 4 hours (to mid-log phase) | Shorter times can be used for pulse-chase experiments. |
| Growth Temperature | 37°C | Standard growth temperature for E. coli. |
| OD600 at Harvest | 0.6 - 0.8 | Ensures actively dividing cells. |
Table 2: Example of Expected Quantitative Results from Mass Spectrometry
| Muropeptide | Unlabeled Mass (Da) | This compound Labeled Mass (Da) | Expected Isotopic Enrichment (%) |
| Monomer (Tetrapeptide) | ~920 | ~923 | 85 - 95% |
| Monomer (Pentapeptide) | ~1007 | ~1013 | 85 - 95% |
| Dimer (Tetra-Tetra) | ~1823 | ~1829 | 85 - 95% |
Note: The exact masses will vary depending on the specific muropeptide structure. The expected isotopic enrichment is an estimate and will depend on the experimental conditions.
Conclusion
This application note provides a comprehensive guide for the successful this compound labeling of E. coli and subsequent analysis of its peptidoglycan. The detailed protocols and recommendations will enable researchers to investigate various aspects of bacterial cell wall biology, including synthesis, remodeling, and the effects of antimicrobial agents. The use of D-alanine auxotrophic strains and careful optimization of labeling conditions can further enhance the precision and sensitivity of this powerful technique. The quantitative data obtained from these experiments can provide valuable insights for basic research and the development of novel antibacterial therapies.
References
- 1. d-amino acid auxotrophic Escherichia coli strain for in vivo functional cloning of novel d-amino acid synthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Alanine-requiring cell wall mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Bacterial Growth with D-Alanine-d3 Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cell wall, a structure essential for survival, is a primary target for antimicrobial agents. Peptidoglycan (PG), the main component of the cell wall, is a dynamic macromolecule that is continuously synthesized and remodeled during bacterial growth and division. D-alanine is a crucial and nearly universal component of the peptide stem of PG, making it an excellent target for metabolic labeling to study bacterial growth and cell wall synthesis.[1][2] This application note details a method for quantifying bacterial growth by metabolically labeling peptidoglycan with a stable isotope, D-Alanine-d3. This technique, coupled with mass spectrometry, offers a powerful tool for studying bacterial physiology, antibiotic mechanisms of action, and for the development of novel antimicrobial compounds.
Introduction
Traditional methods for quantifying bacterial growth, such as optical density measurements and colony-forming unit (CFU) counts, provide information about the net increase in a bacterial population but offer limited insights into the dynamics of cell wall synthesis. Metabolic labeling with stable isotopes, such as this compound, allows for the direct measurement of new peptidoglycan synthesis, providing a more granular view of bacterial growth.[3][4] D-alanine is an ideal metabolic label because it is a core component of the peptidoglycan of a wide range of bacterial species, and it is not typically synthesized or utilized by mammalian cells, ensuring high specificity for bacterial processes.[5][6]
The incorporation of this compound into the peptidoglycan backbone can be quantified using mass spectrometry (MS). By analyzing the isotopic enrichment of muropeptides, the digested fragments of peptidoglycan, researchers can determine the rate of new cell wall synthesis.[3][4] This approach has numerous applications, including:
-
Quantifying bacterial growth rates: Directly measuring the rate of new cell wall synthesis provides a dynamic measure of bacterial proliferation.
-
Screening for antimicrobial compounds: The inhibition of this compound incorporation can be used as a readout for the efficacy of antibiotics that target cell wall synthesis.[7]
-
Studying antibiotic resistance mechanisms: This method can be used to investigate how resistant bacteria alter their peptidoglycan synthesis in the presence of antibiotics.[8][9]
-
Investigating bacterial physiology: Understanding the dynamics of peptidoglycan synthesis is crucial for elucidating fundamental aspects of bacterial growth, division, and morphology.
Principle of the Method
The method is based on the metabolic incorporation of exogenously supplied this compound into the bacterial peptidoglycan. Bacteria are cultured in a medium containing a known concentration of this compound. During growth, the labeled D-alanine is incorporated into the pentapeptide precursor of peptidoglycan, which is then cross-linked to form the mature cell wall.
Following labeling, the bacterial cell walls are isolated and digested with a muramidase, such as lysozyme or mutanolysin, to generate soluble muropeptides. These muropeptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass shift of 3 Da in the muropeptides containing this compound allows for the differentiation and quantification of newly synthesized peptidoglycan from pre-existing peptidoglycan. The ratio of labeled to unlabeled muropeptides provides a quantitative measure of bacterial growth.
Signaling Pathway and Experimental Workflow
Peptidoglycan Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Metabolic Labeling of Bacteria with D-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bacterial research and antibiotic development, understanding the dynamics of bacterial cell wall synthesis is paramount. The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), provides structural integrity and protection from osmotic stress. A key component of peptidoglycan is the D-is Momer of the amino acid alanine (D-Alanine), which is largely absent in eukaryotes, making the enzymes involved in its metabolism and incorporation into the cell wall attractive targets for antimicrobial drugs.
Metabolic labeling using stable isotopes offers a powerful strategy to probe the synthesis and turnover of the bacterial cell wall in its native, living state (in vivo). D-Alanine-d3, a non-radioactive, deuterated analog of D-Alanine, can be supplied to bacteria and will be incorporated into their peptidoglycan biosynthetic pathways. Subsequent analysis, typically by mass spectrometry, allows for the precise quantification of new cell wall synthesis. This technique provides valuable insights into bacterial growth, division, and the mechanism of action of cell wall-active antibiotics.
These application notes provide a comprehensive overview and detailed protocols for the in vivo metabolic labeling of bacteria with this compound, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
The metabolic labeling process is based on the ability of bacteria to uptake exogenously supplied this compound and utilize it as a substrate for peptidoglycan synthesis. The bacterial cell wall is a dynamic structure that is constantly being remodeled during growth and division. Enzymes such as alanine racemase can interconvert L-alanine and D-alanine, and D-alanine-D-alanine ligase creates the D-alanyl-D-alanine dipeptide, a crucial building block for the peptide side chains of peptidoglycan.[1][2] Exogenously supplied this compound competes with the endogenous pool of D-alanine and is incorporated into the newly synthesized peptidoglycan.
The workflow for this technique can be summarized in three main stages:
-
Labeling: Bacterial cultures are incubated with this compound for a defined period.
-
Peptidoglycan Isolation and Digestion: The bacterial cells are harvested, and the peptidoglycan is purified from other cellular components. The isolated peptidoglycan is then enzymatically digested into smaller, soluble fragments known as muropeptides.
-
Analysis: The resulting muropeptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the fragments containing this compound. The ratio of labeled to unlabeled muropeptides provides a quantitative measure of new cell wall synthesis.
Applications
-
Quantification of Bacterial Growth and Division: By measuring the rate of this compound incorporation, researchers can quantify the rate of new cell wall synthesis, which is directly correlated with bacterial growth and replication.
-
Screening for Novel Antibiotics: This method can be used as a high-throughput screen to identify compounds that inhibit bacterial cell wall synthesis. A decrease in this compound incorporation in the presence of a test compound would indicate potential antibiotic activity.
-
Mechanism of Action Studies: For known antibiotics that target the cell wall, this technique can be used to elucidate their precise mechanism of action by observing the specific step of peptidoglycan synthesis that is inhibited.
-
Studying Bacterial Pathogenesis: The dynamics of cell wall remodeling can be important for bacterial virulence and survival within a host. This compound labeling can be used to study these processes in pathogenic bacteria.
-
Investigating Antibiotic Resistance: This method can be applied to compare cell wall synthesis in antibiotic-sensitive and -resistant strains to understand the biochemical basis of resistance.
Signaling and Metabolic Pathways
The central pathway involves the incorporation of D-Alanine into the peptidoglycan structure. D-Alanine is crucial for the formation of the pentapeptide side chains that are cross-linked to form the rigid peptidoglycan mesh.
Caption: this compound Metabolic Incorporation Pathway.
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Bacteria with this compound
This protocol describes the general procedure for labeling both Gram-positive and Gram-negative bacteria with this compound.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))
-
This compound (powder)
-
Sterile water or appropriate solvent for this compound
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound powder in sterile water to a final concentration of 100 mM. Filter-sterilize the solution using a 0.22 µm filter and store at -20°C.
-
Grow an overnight culture: Inoculate 5 mL of the appropriate growth medium with a single colony of the bacterial strain of interest. Incubate overnight at the optimal temperature with shaking.
-
Subculture the bacteria: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed growth medium.
-
Grow to mid-log phase: Incubate the subculture with shaking at the optimal temperature until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Add this compound for labeling: Add the this compound stock solution to the bacterial culture to a final concentration of 0.5-2 mM. The optimal concentration may need to be determined empirically for each bacterial species and growth condition.
-
Incubate for labeling: Continue to incubate the culture with shaking for a defined period. The incubation time will depend on the doubling time of the bacteria and the desired level of incorporation. A common starting point is to incubate for one to two generations.
-
Harvest the cells: After the labeling period, harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cells: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
Store the cell pellet: The cell pellet can be stored at -80°C until ready for peptidoglycan isolation.
Protocol 2: Peptidoglycan Isolation and Digestion for LC-MS Analysis
This protocol is adapted for the purification of peptidoglycan from both Gram-positive and Gram-negative bacteria.
Materials:
-
Labeled bacterial cell pellet from Protocol 1
-
Boiling 4% sodium dodecyl sulfate (SDS) solution
-
Milli-Q water
-
Pronase or Trypsin solution (2 mg/mL)
-
Mutanolysin or Cellosyl (muralytic enzyme)
-
Ammonium acetate buffer (100 mM, pH 5.5)
-
Magnesium chloride (50 mM)
-
0.5 M borate buffer (pH 9.0)
-
Sodium borohydride (NaBH4)
-
Phosphoric acid (20%)
-
Ultracentrifuge (optional)
-
Heating block or water bath
Procedure:
-
Cell Lysis: Resuspend the cell pellet in boiling 4% SDS solution and incubate at 100°C for 30 minutes with stirring. This step lyses the cells and solubilizes membranes and proteins, leaving the insoluble peptidoglycan sacculi.
-
Wash the Sacculi: Pellet the sacculi by centrifugation (e.g., 16,000 x g for 10 min, or ultracentrifugation for higher purity) and wash extensively with Milli-Q water to remove all traces of SDS. Repeat the wash steps 5-6 times.
-
Protease Treatment: To remove any remaining proteins covalently attached to the peptidoglycan, resuspend the sacculi in a suitable buffer and treat with a protease such as pronase or trypsin overnight at 37°C.
-
Final Washes: Wash the sacculi again with Milli-Q water several times to remove the protease and digested peptides.
-
Enzymatic Digestion of Peptidoglycan: Resuspend the purified sacculi in 100 mM ammonium acetate buffer (pH 5.5) containing 50 mM magnesium chloride. Add a muralytic enzyme such as mutanolysin or cellosyl to a final concentration of 100 µg/mL.
-
Incubate for Digestion: Incubate the mixture overnight at 37°C with gentle shaking to digest the peptidoglycan into soluble muropeptides.
-
Inactivate the Enzyme: Heat the sample at 100°C for 5 minutes to inactivate the enzyme.
-
Reduction of Muropeptides: Add an equal volume of 0.5 M borate buffer (pH 9.0) and reduce the muropeptides by adding sodium borohydride to a final concentration of 10 mg/mL. Incubate at room temperature for 30 minutes. This step reduces the C1 of muramic acid to muramitol, preventing anomer separation during chromatography.
-
Acidification: Stop the reduction reaction by carefully adding 20% phosphoric acid dropwise until the pH is between 3 and 4.
-
Sample Clarification: Centrifuge the sample at 16,000 x g for 10 minutes to pellet any insoluble material. The supernatant containing the soluble, reduced muropeptides is now ready for LC-MS analysis.
Caption: Experimental Workflow for this compound Labeling.
Protocol 3: LC-MS Analysis of Labeled Muropeptides
Instrumentation and Columns:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (e.g., UPLC, nano-LC).
-
A C18 reversed-phase column suitable for peptide or glycopeptide separation.
LC Method (Example Gradient):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300-400 nL/min (for nano-LC)
-
Gradient:
-
0-5 min: 2% B
-
5-65 min: 2-40% B (linear gradient)
-
65-70 min: 40-90% B
-
70-75 min: 90% B
-
75-80 min: 90-2% B
-
80-90 min: 2% B (re-equilibration)
-
MS Method:
-
Ionization Mode: Positive ion mode
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). In DDA, the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
Full Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Data Analysis:
-
Muropeptide Identification: The acquired MS/MS spectra are searched against a database of known muropeptide structures to identify the different components of the peptidoglycan.
-
Quantification of this compound Incorporation: The extent of labeling is determined by comparing the peak intensities of the unlabeled (d0) and labeled (d3) isotopic peaks for each D-Alanine-containing muropeptide. The incorporation rate can be calculated as:
% Incorporation = (Intensity of Labeled Muropeptide) / (Intensity of Labeled Muropeptide + Intensity of Unlabeled Muropeptide) * 100
Data Presentation
The quantitative data obtained from the LC-MS analysis should be summarized in clear and structured tables for easy comparison. Below are examples of how to present the data.
Table 1: Representative Peptidoglycan Composition in Gram-Negative and Gram-Positive Bacteria
| Muropeptide Type | Escherichia coli (% of total PG) | Bacillus subtilis (% of total PG) |
| Monomers | 70-80% | 50-60% |
| Dimers | 20-30% | 30-40% |
| Trimers/Oligomers | <5% | 5-10% |
| Cross-linking Index | ~30% | ~40% |
Note: This table presents generalized data for illustrative purposes. Actual values can vary depending on the strain and growth conditions.
Table 2: Hypothetical this compound Incorporation Data
| Bacterial Strain | Treatment | Incubation Time (min) | This compound Incorporation (%) |
| E. coli (Wild Type) | No treatment | 30 | 25.5 ± 2.1 |
| E. coli (Wild Type) | Antibiotic X (MIC) | 30 | 5.2 ± 0.8 |
| S. aureus (Wild Type) | No treatment | 30 | 35.8 ± 3.5 |
| S. aureus (Wild Type) | Antibiotic Y (MIC) | 30 | 2.1 ± 0.5 |
| S. aureus (Resistant Mutant) | Antibiotic Y (MIC) | 30 | 32.1 ± 2.9 |
Note: This table contains hypothetical data to demonstrate how results can be presented. The percentage of incorporation would be calculated from the LC-MS data for specific muropeptides.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low this compound Incorporation | - Insufficient incubation time.- Low concentration of this compound.- Poor uptake of this compound by the bacteria. | - Increase the incubation time.- Increase the concentration of this compound (test for toxicity).- Use a different growth medium that may enhance uptake. |
| High Variability in Results | - Inconsistent bacterial growth phase at the time of labeling.- Incomplete peptidoglycan digestion.- Inconsistent sample preparation. | - Ensure that all cultures are in the same growth phase before labeling.- Optimize the enzyme concentration and incubation time for peptidoglycan digestion.- Standardize all steps of the protocol. |
| Poor Muropeptide Signal in LC-MS | - Inefficient peptidoglycan isolation.- Loss of sample during preparation.- Suboptimal LC-MS parameters. | - Optimize the peptidoglycan isolation protocol.- Be careful during washing and transfer steps.- Optimize the LC gradient and MS acquisition parameters. |
Conclusion
The in vivo metabolic labeling of bacteria with this compound is a robust and sensitive technique for studying bacterial cell wall dynamics. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to implement this powerful method in their studies. By enabling the precise quantification of new peptidoglycan synthesis, this approach will continue to be an invaluable tool in the discovery and development of novel antimicrobial agents and in advancing our fundamental understanding of bacterial physiology.
References
- 1. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 2. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of D-Alanine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of D-Alanine-d3 using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed below cover sample preparation, and acquisition and interpretation of one-dimensional ¹H, ¹³C, and ²H NMR spectra, as well as quantitative analysis.
Introduction
This compound is a deuterated isotopologue of the D-enantiomer of the amino acid alanine. Isotopic labeling is a powerful technique in NMR spectroscopy, often employed to simplify spectra, probe molecular dynamics, or trace metabolic pathways. The substitution of protons with deuterium in the methyl group of D-alanine provides a unique spectroscopic handle for various applications in drug development and biomedical research. NMR spectroscopy offers a non-destructive and highly quantitative method for the structural characterization and purity assessment of this compound.
Key NMR Techniques for this compound Analysis
-
¹H NMR (Proton NMR): Provides information on the proton-containing sites of the molecule. In this compound, the signal from the methyl group will be absent in the proton spectrum, simplifying the analysis of the α-proton.
-
¹³C NMR (Carbon-13 NMR): Reveals the carbon skeleton of the molecule. The carbon spectrum will show signals for the carboxyl, α-carbon, and methyl carbons, with the methyl carbon signal potentially showing coupling to deuterium.
-
²H NMR (Deuterium NMR): Directly observes the deuterium nuclei. This technique is ideal for confirming the position and extent of deuteration in the molecule.
-
Quantitative NMR (qNMR): Allows for the determination of the concentration and purity of this compound by comparing the integral of a specific analyte signal to that of a certified internal standard.
Quantitative Data Summary
The chemical shifts for this compound are expected to be very similar to those of unlabeled D-Alanine, with minor isotopic shifts. The following table summarizes the expected chemical shifts for this compound in D₂O.
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Hα | ~3.77 | Quartet | Coupled to the three equivalent deuterons of the CD₃ group, resulting in a 1:3:6:7:6:3:1 septet, which may appear as a broadened quartet depending on resolution. The coupling constant will be smaller than the corresponding ¹H-¹H coupling. |
| ¹³C | C=O (Carboxyl) | ~175 | Singlet | |
| ¹³C | Cα | ~53 | Singlet | |
| ¹³C | CD₃ (Methyl) | ~19 | Septet | Coupled to three deuterium nuclei (spin I=1), resulting in a septet. |
| ²H | CD₃ (Methyl) | ~1.47 | Singlet | The deuterium spectrum will show a single resonance for the three equivalent deuterium atoms of the methyl group. |
Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP at 0.00 ppm for ¹H NMR in D₂O). Actual chemical shifts may vary slightly depending on the solvent, pH, and temperature.[1][2][3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5][6][7]
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9%)[6]
-
Internal standard for chemical shift referencing and quantification (e.g., DSS or TSP for aqueous solutions)[6]
-
Volumetric flasks and pipettes for accurate concentration preparation.
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H and ²H NMR, and 20-50 mg for ¹³C NMR into a clean, dry vial.[6] For quantitative NMR, accurately weigh both the this compound and the internal standard.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.[6][9]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To avoid interfering signals from particulate matter, it is good practice to filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[4][9]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Instrument Setup and Data Acquisition
The following are general guidelines for setting up NMR experiments on a standard spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
¹H NMR Spectroscopy:
-
Lock: Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is commonly used.
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
²H NMR Spectroscopy:
-
Probe: A broadband or deuterium-specific probe is required.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 10-15 ppm
-
Number of Scans: 64-256 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Quantitative ¹H NMR (qNMR):
-
Internal Standard: Use a certified internal standard with a known concentration and purity (e.g., maleic acid, DSS).
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[11]
-
Relaxation Delay: Ensure a long relaxation delay (e.g., 30-60 seconds, or at least 5-7 times the longest T1 of both the analyte and the standard) to allow for full magnetization recovery.[8][10][11][12]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[8]
-
Data Processing: Use identical processing parameters for all spectra. Integrate well-resolved signals of both the analyte and the internal standard.
The concentration of this compound can be calculated using the following formula[8]:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard
Where:
-
Integral is the integrated area of the signal.
-
N_protons is the number of protons giving rise to the signal.
-
Mass is the weight of the substance.
-
MW is the molecular weight.
-
Purity is the purity of the standard.
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., DSS at 0.00 ppm).
-
Peak Picking and Integration: Identify and integrate the relevant peaks. For this compound in D₂O, the α-proton signal around 3.77 ppm should be integrated in the ¹H spectrum.[2]
Visualizations
Experimental Workflow for NMR Analysis of this compound
Caption: Workflow for NMR analysis of this compound.
Logical Relationship for Spectral Interpretation
References
- 1. D-Alanine(338-69-2) 1H NMR [m.chemicalbook.com]
- 2. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001310) [hmdb.ca]
- 4. sites.bu.edu [sites.bu.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Bioorthogonal Labeling of Bacterial Peptidoglycan using D-Alanine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bioorthogonal chemistry provides a powerful toolkit for studying biological processes in their native environment without interfering with cellular functions.[1][2] One of its most impactful applications in microbiology is the metabolic labeling of bacterial cell walls using unnatural amino acid analogs. D-Alanine is a crucial component of peptidoglycan, the essential structural polymer of the bacterial cell wall.[3][4][5] Bacteria can incorporate D-Alanine analogs bearing bioorthogonal functional groups, such as azides or alkynes, into their peptidoglycan during synthesis.[3][4][5][6] This enables the subsequent attachment of reporter molecules, like fluorophores, through "click chemistry" for visualization and analysis of cell wall dynamics.[3][4][7] These methods offer unprecedented spatial and temporal resolution for studying bacterial growth, division, and interactions with host cells or antimicrobial agents.[3][4][5]
This document provides detailed application notes and protocols for the use of D-Alanine analogs in bioorthogonal chemistry, focusing on the labeling and imaging of bacterial peptidoglycan.
Core Applications
The primary application of bioorthogonal D-Alanine analogs is the metabolic labeling of bacterial peptidoglycan for various downstream analyses:
-
Visualization of Peptidoglycan Synthesis: Tracking the sites of new cell wall synthesis in real-time provides insights into bacterial growth patterns and morphogenesis.[8]
-
Studying Bacterial Division: Observing the formation of the division septum allows for detailed analysis of the cell division machinery.
-
Investigating Host-Pathogen Interactions: Following the fate of bacteria within host cells and understanding how the cell wall is modified during infection.[3][4][5]
-
Screening for Antimicrobial Compounds: Assessing the impact of antibiotics that target cell wall biosynthesis by monitoring changes in peptidoglycan labeling.
-
Probing Bacterial Physiology: Investigating peptidoglycan remodeling and turnover in response to environmental cues.
Quantitative Data Summary
The efficiency of metabolic labeling and subsequent bioorthogonal ligation can be influenced by several factors, including the specific D-Alanine analog, bacterial species, growth conditions, and the click chemistry reaction used. The following table summarizes representative quantitative data from published studies.
| D-Alanine Analog | Bacterial Species | Concentration | Incubation Time | Click Chemistry Probe | Signal-to-Noise Ratio | Reference |
| Azido-D-Alanine (AzDAl) | Listeria monocytogenes | 1 mM | 1 generation | Alkyne-fluorophore | Not specified | [4] |
| Alkyne-D-Alanine (AlkDAI) | Listeria monocytogenes | 1 mM | 1 generation | Azide-fluorophore | Not specified | [4] |
| TCO-D-Alanine | Gram-positive & Gram-negative | Not specified | Not specified | Tetrazine-fluorophore | 15 to 305 | [9] |
| Fluorescent D-Alanines (FDAs) | Bacillus subtilis | Not specified | Not specified | N/A (direct imaging) | Not specified | [10] |
Note: The optimal concentration and incubation time should be empirically determined for each bacterial species and experimental setup.
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with Azido-D-Alanine (AzDAI)
This protocol describes the metabolic incorporation of an azide-functionalized D-Alanine analog into the peptidoglycan of a model bacterium.
Materials:
-
Bacterial strain of interest (e.g., E. coli, B. subtilis, L. monocytogenes)
-
Appropriate bacterial growth medium (e.g., LB, BHI)
-
Azido-D-Alanine (AzDAI) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into a suitable volume of growth medium. Grow the culture overnight at the optimal temperature with shaking.
-
Subculturing: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Metabolic Labeling: Grow the culture until it reaches the early to mid-exponential phase (OD600 ≈ 0.2-0.5). Add the AzDAI stock solution to the culture to a final concentration of 0.5-2 mM. The optimal concentration may vary between bacterial species and should be determined empirically.
-
Incubation: Continue to incubate the culture under the same conditions for a period equivalent to one to two generations. This allows for sufficient incorporation of the analog into the newly synthesized peptidoglycan.
-
Harvesting Cells: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once or twice with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unincorporated AzDAI.
-
Proceed to Click Chemistry: The azide-labeled bacterial cells are now ready for the bioorthogonal ligation reaction with an alkyne-containing probe (see Protocol 2).
Protocol 2: Copper-Free Click Chemistry for Fluorescent Labeling
This protocol details the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a fluorescent probe to the azide-labeled peptidoglycan.[1]
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 488, DIBO-Alexa Fluor 555) stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Cell Resuspension: Resuspend the washed, azide-labeled bacterial cell pellet in PBS to a desired cell density (e.g., OD600 of 0.5-1.0).
-
Addition of Fluorescent Probe: Add the cyclooctyne-conjugated fluorescent dye to the cell suspension. A final concentration of 10-50 µM is a good starting point, but the optimal concentration should be determined to maximize signal and minimize background.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light. The reaction time may need optimization depending on the specific probe and bacterial strain.
-
Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Removal of Unreacted Probe: Carefully remove the supernatant and wash the cell pellet two to three times with PBS to remove any unreacted fluorescent probe.
-
Sample Preparation for Imaging: Resuspend the final cell pellet in a suitable buffer or mounting medium for microscopic analysis.
-
Imaging: Visualize the fluorescently labeled bacteria using an appropriate fluorescence microscope with filter sets matching the excitation and emission spectra of the chosen fluorophore.
Visualizations
Signaling Pathway: Peptidoglycan Synthesis and D-Alanine Analog Incorporation
Caption: Incorporation of D-Alanine analogs into the bacterial peptidoglycan synthesis pathway.
Experimental Workflow: Bioorthogonal Labeling and Imaging
Caption: General workflow for metabolic labeling and bioorthogonal imaging of bacteria.
Logical Relationship: Click Chemistry Reaction
Caption: Schematic of the copper-free click chemistry reaction for labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient incorporation of the D-Alanine analog. | Optimize analog concentration and incubation time. Ensure the bacterial strain is actively growing. |
| Inefficient click chemistry reaction. | Check the quality and concentration of the fluorescent probe. Optimize reaction time and temperature. | |
| Photobleaching. | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium. | |
| High background fluorescence | Incomplete removal of the unreacted fluorescent probe. | Increase the number and duration of washing steps after the click reaction. |
| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before adding the probe. Reduce the probe concentration. | |
| Cell lysis or altered morphology | Toxicity of the D-Alanine analog or the fluorescent probe. | Perform a toxicity assay to determine the maximum non-toxic concentration. Reduce the concentration or incubation time. |
Conclusion
The use of D-Alanine analogs in bioorthogonal chemistry represents a versatile and powerful strategy for studying the bacterial cell wall.[3][4][5][6] The protocols and information provided herein offer a solid foundation for researchers to apply these techniques to their specific systems of interest, paving the way for new discoveries in bacterial physiology, pathogenesis, and antibiotic development.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (D)-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve signal-to-noise for D-Alanine-d3 in MS
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for D-Alanine-d3 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard low or inconsistent?
A low or variable signal for this compound is often attributed to matrix effects .[1][2] Matrix effects occur when co-eluting molecules from the sample (e.g., salts, lipids, proteins) interfere with the ionization of this compound in the mass spectrometer's source.[1][2] This interference can lead to ion suppression, which reduces signal intensity, or ion enhancement, which can affect reproducibility. Other potential causes include suboptimal sample preparation, inefficient chromatographic separation, or incorrect mass spectrometer settings.[3][4]
Q2: How can I confirm that matrix effects are causing poor signal-to-noise?
The most common method is a post-column infusion experiment. In this setup, a standard solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected. A drop in the stable this compound signal at retention times where matrix components elute indicates ion suppression. Another simple method is to compare the signal intensity of this compound spiked into a clean solvent versus its intensity when spiked into an extracted sample matrix. A significant decrease in signal in the presence of the matrix points to ion suppression.
Q3: What are the most effective sample preparation techniques to mitigate matrix effects for this compound?
Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples before LC-MS analysis.[5][6] For a polar and basic compound like this compound, a polymeric mixed-mode cation-exchange (MCX) cartridge is often recommended.[6] This type of cartridge can retain this compound while allowing neutral and acidic interferences to be washed away, significantly reducing matrix effects.
Q4: Which liquid chromatography (LC) method is best suited for this compound?
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like amino acids and is a recommended method for analyzing this compound and its analogues.[6][7] HILIC provides good retention for polar analytes that are poorly retained on traditional reversed-phase columns. A typical HILIC method uses a mobile phase with a high percentage of an organic solvent (like acetonitrile) and a small percentage of an aqueous buffer.[7]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with matrix effects?
A SIL-IS is the ideal tool for compensating for matrix effects.[7] Because the SIL-IS (this compound) is chemically identical to the analyte (D-Alanine), it co-elutes and experiences the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[7] Therefore, achieving a stable and robust signal for this compound itself is critical for the success of the assay.
Troubleshooting Guides
If you are experiencing a low signal-to-noise ratio for this compound, follow this systematic troubleshooting workflow. The key is to isolate one variable at a time to identify the root cause.
Caption: A logical workflow for troubleshooting low S/N for this compound.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is designed to remove common interferences from biological matrices using a mixed-mode cation-exchange cartridge.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Conditioning: Wash the SPE cartridge with 1 mL of methanol to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M HCl or water to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 0.1 M HCl followed by methanol) to remove neutral and acidic interferences.[7]
-
Elution: Elute the retained this compound using 1 mL of a basic solvent, such as 5% ammonium hydroxide in methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]
Protocol: HILIC LC-MS/MS Method Parameters
The following tables provide a starting point for developing a robust HILIC LC-MS/MS method for this compound. Parameters should be optimized for your specific instrument and application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Value |
| LC Column | SeQuant® ZIC-HILIC (150 mm × 2.1 mm, 5 µm) or equivalent[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 300-400 µL/min[7] |
| Injection Volume | 5 µL[7] |
| Column Temp | 30 - 40 °C |
| Gradient | Start at 95% B, linear gradient to 60% B over 10-15 minutes[7] |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6][7] |
| Capillary Voltage | 3.5 - 4.5 kV[8] |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350 - 450 °C |
| MRM Transition | Precursor Ion (Q1): m/z 93.1 -> Product Ion (Q3): m/z 47.1 (Example) |
Note: MRM transitions must be empirically determined and optimized on your specific mass spectrometer.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β- N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
D-Alanine-d3 for Mass Spectrometry: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of D-Alanine-d3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a stable, deuterium-labeled form of D-Alanine.[1] In mass spectrometry, its primary use is as an internal standard for the accurate quantification of unlabeled D-Alanine in various samples.[1][2] By adding a known amount of this compound to samples, variations in sample preparation and instrument response can be normalized, leading to more precise and accurate results.[3][4]
Q2: How should this compound be stored?
Proper storage is crucial for maintaining the stability and purity of this compound. For the solid compound, storage at room temperature, protected from light and moisture, is generally recommended.[5][6] Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] It is advised to re-analyze the compound for chemical purity after three years if stored under recommended conditions.[5]
Q3: What solvents are recommended for preparing a this compound stock solution?
This compound is soluble in water.[4] High-purity solvents like HPLC-grade water are essential to avoid introducing contaminants that can interfere with mass spectrometry analysis.[7] If water is used to make a stock solution, it is best practice to filter and sterilize it through a 0.22 μm filter before use.[1] Other common polar solvents used in LC-MS, such as methanol and acetonitrile, can also be used, depending on the specific experimental requirements.[7]
Q4: Is this compound stable?
Yes, this compound is a stable isotopically labeled compound.[5] When stored correctly, it maintains its integrity for an extended period.[5][8] For stock solutions, it is recommended to use them within one month when stored at -20°C and within six months when stored at -80°C to ensure optimal performance.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in mass spectrometry experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Signal | 1. Incorrect Sample Concentration: The sample may be too dilute, or if too concentrated, it could cause ion suppression.[9] 2. Suboptimal Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be efficient for D-Alanine.[9] 3. Instrument Not Tuned/Calibrated: The mass spectrometer may require tuning and calibration for the specific mass range of this compound.[9] 4. Degraded Standard: Improper storage may have led to the degradation of the this compound stock solution. | 1. Optimize the concentration of this compound spiked into the sample. Perform a concentration series to find the optimal signal. 2. Adjust ionization source parameters (e.g., gas flows, temperature) to enhance the signal for D-Alanine.[9] 3. Perform a standard tune and mass calibration of the instrument according to the manufacturer's guidelines.[9] 4. Prepare a fresh stock solution from the solid material. Verify storage conditions. |
| High Signal Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to each sample. 2. Matrix Effects: Components in the sample matrix can cause ion suppression or enhancement, leading to signal variability.[3] 3. Sample Preparation Inconsistency: Variations in extraction or clean-up steps between samples.[10] | 1. Use calibrated pipettes and ensure consistent pipetting technique. 2. This compound is designed to compensate for matrix effects.[3] Ensure it is properly mixed with the sample. If issues persist, consider further sample cleanup (e.g., solid-phase extraction) or sample dilution.[3] 3. Standardize the sample preparation workflow. Ensure all samples are treated identically. |
| Contamination or Ghost Peaks | 1. Solvent Contamination: Impurities in the solvents used for sample preparation or mobile phases.[7] 2. Sample Carryover: Residual sample from a previous injection remaining in the autosampler or LC column.[11] 3. Contaminated Glassware/Plasticware: Using improperly cleaned vials, tubes, or pipette tips.[12] | 1. Use high-purity, LC-MS grade solvents.[7] Run solvent blanks to check for contamination. 2. Implement a robust needle and column wash protocol between sample injections. Run blank injections after high-concentration samples to check for carryover.[13] 3. Use new, clean labware for each sample preparation. Avoid leaching of plasticizers by using appropriate plastics.[12] |
| Poor Peak Shape (Broadening or Splitting) | 1. Chromatographic Issues: The LC method may not be optimized for D-Alanine. This can be due to an inappropriate column, mobile phase, or gradient. 2. Sample Overload: Injecting too much sample onto the LC column. 3. Contaminants: Buildup of contaminants on the column can degrade performance.[9] | 1. Develop the LC method specifically for amino acid analysis. A HILIC column can be effective for polar molecules like alanine.[4] Optimize mobile phase composition and gradient. 2. Reduce the injection volume or dilute the sample. 3. Use a guard column and ensure adequate sample cleanup to protect the analytical column.[9] |
Experimental Protocols
Protocol: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol provides a general procedure for preparing this compound solutions for use as an internal standard.
Materials:
-
This compound solid
-
HPLC-grade water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Amber glass vials for storage
Procedure:
-
Prepare 1 mg/mL Primary Stock Solution:
-
Accurately weigh approximately 10 mg of this compound solid using an analytical balance.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of HPLC-grade water to dissolve the solid completely. Use gentle vortexing if necessary.
-
Once dissolved, bring the volume up to the 10 mL mark with HPLC-grade water.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial.
-
-
Storage of Primary Stock Solution:
-
Store the primary stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Prepare Working Standard Solution (e.g., 10 µg/mL):
-
Allow the primary stock solution to thaw completely and equilibrate to room temperature.
-
Vortex the thawed solution gently.
-
Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with the desired solvent (e.g., the initial mobile phase for your LC-MS method).
-
This working solution is now ready to be spiked into your samples and calibration standards. Prepare this solution fresh as needed.
-
Quantitative Data Summary
The following table summarizes key specifications and recommendations for this compound.
| Parameter | Recommendation / Specification | Source(s) |
| Primary Application | Internal Standard for GC-MS or LC-MS | [1][8] |
| Isotopic Purity | Typically ≥98-99 atom % D | [5] |
| Chemical Purity | Typically ≥98% | [6] |
| Storage (Solid) | Room temperature, away from light and moisture. | [5][6] |
| Storage (Aqueous Stock Solution) | -20°C for 1 month; -80°C for 6 months. | [1] |
| Recommended Solvents | Water (HPLC-grade), Methanol, Acetonitrile. | [1][4][7] |
| Molecular Weight | ~92.11 g/mol | [5][6] |
Visualizations
The following workflow diagram illustrates the key steps in preparing a biological sample for LC-MS analysis using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. organomation.com [organomation.com]
- 8. caymanchem.com [caymanchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. youtube.com [youtube.com]
Enhancing the efficiency of D-Alanine-d3 labeling protocols
Welcome to the technical support center for D-Alanine-d3 labeling protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient incorporation of this compound into bacterial peptidoglycan.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bacterial research?
A1: this compound is a stable isotope-labeled form of the amino acid D-alanine, where three hydrogen atoms on the methyl group have been replaced with deuterium. D-amino acids, particularly D-alanine, are essential components of the peptidoglycan layer of bacterial cell walls, a structure absent in mammalian cells.[1] This specificity allows this compound to be used as a tracer to study bacterial cell wall synthesis, bacterial growth, and to identify bacteria in various samples.[2]
Q2: How is this compound incorporated into bacteria?
A2: this compound is actively transported into bacterial cells through specific amino acid transport systems.[3][4][5] Once inside the cytoplasm, it enters the peptidoglycan synthesis pathway. It is incorporated into the pentapeptide precursor, which is then transported across the cell membrane and cross-linked into the growing peptidoglycan layer by transpeptidases.
Q3: What are the primary applications of this compound labeling?
A3: this compound labeling has several key applications, including:
-
Metabolic Labeling: Tracking the synthesis and turnover of the bacterial cell wall.
-
Quantitative Proteomics: As an internal standard for quantifying D-alanine and other metabolites by mass spectrometry.[2]
-
Antimicrobial Research: Studying the mechanisms of antibiotics that target cell wall synthesis.
-
Bacterial Imaging: When combined with imaging techniques, it can be used to visualize bacterial growth and morphology.[1]
Q4: Is this compound toxic to bacterial cells?
A4: Generally, this compound is not toxic to bacteria at typical labeling concentrations, as it is a structural analog of the naturally occurring D-alanine. However, very high concentrations of exogenous D-amino acids can sometimes impact bacterial growth.[6] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific bacterial strain and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | 1. Inefficient Uptake: The bacterial strain may have a low-affinity transport system for D-alanine.[3][4] | - Increase the concentration of this compound in the culture medium.- Optimize the growth phase of the bacteria; labeling is often more efficient during the exponential growth phase.[7] |
| 2. Competition with Endogenous D-Alanine: The bacteria may be synthesizing high levels of unlabeled D-alanine, which competes with this compound for incorporation. | - Use a D-alanine auxotroph strain that cannot synthesize its own D-alanine.- Add D-cycloserine, an inhibitor of alanine racemase, to reduce the production of endogenous D-alanine (use with caution as it can affect cell growth). | |
| 3. Inappropriate Labeling Time: The incubation time may be too short for sufficient incorporation. | - Increase the labeling duration. Perform a time-course experiment to determine the optimal incubation time. | |
| High Background Signal in Mass Spectrometry | 1. Contamination: The sample may be contaminated with unlabeled D-alanine or other small molecules with similar masses. | - Ensure all reagents and labware are clean.- Use high-purity this compound. |
| 2. Inadequate Washing: Residual this compound that has not been incorporated into the peptidoglycan can contribute to background signal. | - Thoroughly wash the bacterial cells after labeling to remove any unincorporated this compound.[7] | |
| Variability in Labeling Across Replicates | 1. Inconsistent Bacterial Growth: Differences in the growth state of the bacteria can lead to variable labeling efficiency. | - Ensure that all bacterial cultures are in the same growth phase (e.g., mid-log phase) at the start of the labeling experiment.[7] |
| 2. Pipetting Errors: Inaccurate pipetting of this compound or bacterial cultures can lead to inconsistent results. | - Use calibrated pipettes and ensure proper mixing. |
Experimental Protocols
Protocol 1: this compound Labeling of Bacteria for Mass Spectrometry Analysis
This protocol describes the general procedure for labeling bacteria with this compound for subsequent analysis of peptidoglycan composition by mass spectrometry.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution (e.g., 100 mM in sterile water)
-
Centrifuge and centrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate liquid growth medium and grow to the mid-logarithmic phase (typically an OD600 of 0.4-0.6).
-
Labeling: Add this compound stock solution to the bacterial culture to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each bacterial strain.
-
Incubation: Continue to incubate the culture under normal growth conditions for a period equivalent to one to three generations.
-
Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove unincorporated this compound.
-
Sample Storage: The labeled bacterial pellet can be stored at -80°C until ready for peptidoglycan extraction and mass spectrometry analysis.
Protocol 2: Peptidoglycan Extraction and Preparation for Mass Spectrometry
This protocol outlines the steps for extracting and digesting peptidoglycan for analysis by LC-MS/MS.
Materials:
-
Labeled bacterial cell pellet
-
Boiling 8% SDS solution
-
MilliQ water
-
Pronase solution (2 mg/mL)
-
1 M HCl
-
Lysozyme or other appropriate muralytic enzyme
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Cell Lysis: Resuspend the bacterial pellet in boiling MilliQ water and add an equal volume of boiling 8% SDS solution. Boil for 30 minutes.
-
Peptidoglycan Purification: Pellet the insoluble peptidoglycan by centrifugation (e.g., 45,000 x g for 15 minutes) and wash five times with MilliQ water to remove SDS.
-
Enzymatic Digestion of Proteins: Treat the peptidoglycan with pronase to remove covalently bound proteins.
-
Acid Hydrolysis: Incubate in 1 M HCl to remove other covalently bound polymers.
-
Washing: Wash the pure peptidoglycan extensively with MilliQ water.
-
Enzymatic Digestion of Peptidoglycan: Resuspend the purified peptidoglycan and digest with a muralytic enzyme (e.g., lysozyme) to generate muropeptides.
-
Sample Desalting: Desalt the resulting muropeptides using a suitable method (e.g., C18 ZipTip).
-
LC-MS/MS Analysis: Analyze the desalted muropeptides by LC-MS/MS to identify and quantify the incorporation of this compound.[8][9]
Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Incorporation pathway of this compound into bacterial peptidoglycan.
References
- 1. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Active Transport of d-Alanine and Related Amino Acids by Whole Cells of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport Systems for Alanine, Serine, and Glycine in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Spatial alanine metabolism determines local growth dynamics of Escherichia coli colonies | eLife [elifesciences.org]
- 7. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Overcoming matrix effects in D-Alanine-d3 quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of D-Alanine-d3 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a problem in this compound quantification?
A: In LC-MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous molecules from biological samples like plasma or urine.[1] A matrix effect is the alteration of the ionization efficiency of this compound due to the presence of these co-eluting components.[2] This interference can lead to:
-
Ion Suppression: A reduction in the analyte signal, which is the most common matrix effect.[1][3] This can decrease the sensitivity and accuracy of the quantification, potentially leading to an underestimation of the this compound concentration.[4]
-
Ion Enhancement: An increase in the analyte signal, which is less common but can also lead to inaccurate quantification.[1]
These effects are a major concern because they compromise the accuracy, precision, and reproducibility of quantitative bioanalytical methods.[4][5]
Q2: My this compound signal is showing poor reproducibility and accuracy in plasma samples. How can I confirm if this is due to matrix effects?
A: To determine if matrix effects are the cause of poor data quality, you can perform a post-extraction spike experiment. This is a quantitative method to assess the impact of the matrix.[6][7]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS), such as D-Alanine-d7, into the analytical solvent (e.g., mobile phase).
-
Set B (Post-Spike Sample): Process a blank plasma sample (without the analyte) through your entire sample preparation workflow. After the final extraction step, spike the extracted matrix with the same amount of this compound and SIL-IS as in Set A.
-
Set C (Pre-Spike Sample): Spike the blank plasma sample with this compound and SIL-IS before the sample preparation process. This set is used to determine recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Effect (ME %): Calculate the percentage by comparing the analyte peak area in the post-spike sample (Set B) to the neat solution (Set A).
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]
-
-
Recovery (RE %): Calculate the percentage by comparing the analyte peak area in the pre-spike sample (Set C) to the post-spike sample (Set B).
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Internal Standard Normalized Matrix Factor: For a more robust assessment, calculate the matrix factor normalized by the internal standard.[8] This helps to determine if the IS is effectively compensating for the matrix effect.
-
The following diagram illustrates the workflow for identifying and quantifying matrix effects.
Q3: I've confirmed significant ion suppression. What are the most effective strategies to overcome this for this compound analysis?
A: There are several strategies you can employ, often in combination. The most effective approach is typically to improve the sample preparation method to remove interfering matrix components.[1][6][7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most highly recommended approach. A SIL-IS, such as D-Alanine-d7 or ¹³C-labeled Alanine, has nearly identical chemical properties and chromatographic retention time to this compound.[7][9][10] It will therefore experience the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[1][7]
-
Optimize Sample Preparation: The goal is to remove matrix components that interfere with ionization.[1]
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts than protein precipitation or liquid-liquid extraction and is highly effective at removing interfering compounds.[1][7]
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract this compound while leaving interferences behind.[7]
-
Protein Precipitation (PPT): A simpler method, but often results in dirtier extracts and may not be sufficient for eliminating significant matrix effects.[7]
-
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[1][6]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[6] However, this is only feasible if the this compound concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[6]
The diagram below illustrates the primary strategies for mitigating matrix effects.
Q4: Which sample preparation technique is best for this compound in plasma? Can you provide a comparison?
A: The choice of technique depends on the required sensitivity and the severity of the matrix effect. For small polar molecules like D-Alanine, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and the best reduction in matrix effects compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][7]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Matrix Effect (%) | Typical Recovery (%) |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low selectivity, high matrix effects | 50 - 85% (Suppression) | 85 - 105% |
| Liquid-Liquid Extraction (LLE) | Good selectivity, cleaner than PPT | More labor-intensive, uses organic solvents | 70 - 95% (Suppression) | 70 - 90% |
| Solid-Phase Extraction (SPE) | High selectivity, very clean extracts, best for removing interferences | More complex method development, can be more expensive | 90 - 110% (Minimal Effect) | 80 - 100% |
*Note: These are typical ranges for small molecules in plasma and can vary significantly based on the specific analyte, matrix, and protocol.
Experimental Protocol: Basic Solid-Phase Extraction (SPE) for Amino Acids
This is a general protocol for a mixed-mode cation exchange (MCX) SPE column, which is effective for retaining and isolating amino acids.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of SIL-IS (e.g., D-Alanine-d7) and 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
SPE Column Conditioning:
-
Condition an MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the this compound and SIL-IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]
Purity analysis of D-Alanine-d3 and potential contaminants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of D-Alanine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes for this compound?
A1: The critical purity attributes for this compound include chemical purity, enantiomeric purity, and isotopic purity. These attributes ensure the identity, strength, and quality of the material for its intended use in research and development.
Q2: What are the common contaminants that can be found in this compound?
A2: Common contaminants in this compound can be categorized as follows:
-
Process-Related Impurities: These can include unreacted starting materials, intermediates from the synthesis process, and residual solvents.[1]
-
Degradation Impurities: Exposure to light, oxygen, or moisture can lead to the formation of degradation products.[1]
-
Enantiomeric Impurity: The most common enantiomeric impurity is L-Alanine, the other stereoisomer of alanine.
-
Isotopic Impurities: These include partially deuterated D-Alanine species (e.g., d1, d2) and the non-deuterated D-Alanine. Hydrogen-deuterium exchange during synthesis or storage can also be a source of isotopic impurities.
-
Elemental Impurities: Trace amounts of heavy metals may be present from the manufacturing process.[1]
Q3: Which analytical techniques are recommended for the purity analysis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): Primarily for determining chemical and enantiomeric purity.
-
Mass Spectrometry (MS): For confirming the molecular weight and assessing isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and deuteration pattern.
Purity Analysis Workflow
Caption: Figure 1. A logical workflow for the comprehensive purity analysis of this compound, from sample preparation to final reporting.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For amino acids, a slightly acidic mobile phase often improves peak shape. |
| Column degradation. | Replace the HPLC column. | |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Verify the HPLC pump is functioning correctly. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Unexpected Peaks | Presence of impurities in the sample. | Use Mass Spectrometry (MS) to identify the impurities. |
| Sample degradation. | Ensure proper sample handling and storage conditions are maintained. | |
| Contamination from the HPLC system. | Flush the system and run blank injections to identify the source of contamination. |
Mass Spectrometry Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Incorrect Molecular Ion Peak | Instrument calibration issue. | Calibrate the mass spectrometer using a known standard. |
| Sample degradation or contamination. | Prepare a fresh sample and re-analyze. | |
| Ambiguous Isotopic Distribution | Insufficient instrument resolution. | Use a high-resolution mass spectrometer for accurate isotopic analysis. |
| Presence of interfering ions. | Optimize sample preparation and chromatographic separation to remove interferences. |
NMR Spectroscopy Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | Sample aggregation. | Try a different solvent or adjust the sample concentration. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent if metal contamination is suspected. | |
| Incorrect Peak Integrals | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in the NMR acquisition parameters. |
| Unexpected Signals | Presence of impurities. | Correlate with HPLC and MS data to identify and quantify impurities. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is designed to separate this compound from its L-enantiomer.
-
Column: Chiral stationary phase (CSP) column, such as an Astec® CHIROBIOTIC® T or a crown-ether based column.[1][2][3]
-
Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of acid (e.g., 0.1% formic acid or perchloric acid).[1][3] The exact ratio should be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200-210 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of L-Alanine to determine its retention time.
-
Inject the this compound sample solution.
-
Analyze the chromatogram to determine the percentage of L-Alanine impurity.
-
Protocol 2: LC-MS for Chemical and Isotopic Purity
This method is used to confirm the molecular weight and assess the isotopic distribution of this compound.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Full scan mode to observe the molecular ions of this compound and potential impurities.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase.
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum of the peak corresponding to this compound.
-
Verify the m/z of the molecular ion ([M+H]+) for this compound (expected m/z ≈ 93.08).
-
Examine the isotopic distribution to confirm the d3 labeling and identify the presence of d0, d1, or d2 species.
-
Protocol 3: 1H NMR for Structural Confirmation
This method is used to confirm the chemical structure of this compound.
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D2O).
-
Reference: Internal or external reference standard (e.g., DSS or TSP).
-
Procedure:
Troubleshooting Logic Diagram
Caption: Figure 2. A decision-making flowchart for investigating out-of-specification results during this compound purity testing.
References
Validation & Comparative
D-Alanine-d3 vs. Other Stable Isotope Labels: A Comparative Guide for Researchers
In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of an internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) compounds are the gold standard, and for researchers studying D-Alanine, several options are available. This guide provides an objective comparison between D-Alanine-d3 and other common stable isotope labels, supported by experimental principles and data, to inform the selection for your research and development needs.
Key Performance Parameters: A Comparative Overview
The ideal internal standard should be chemically identical to the analyte, differing only in mass, to ensure it behaves identically during sample extraction, chromatography, and ionization. While both deuterium (²H or d) and heavy carbon (¹³C) labeled standards are widely used, their fundamental properties can lead to significant differences in analytical performance.
This compound, where three hydrogen atoms on the methyl group are replaced by deuterium, is a common and often more cost-effective option. However, ¹³C-labeled counterparts, such as D-Alanine-¹³C₃, are frequently considered superior for high-stakes quantitative assays due to their closer physicochemical mimicry of the unlabeled analyte.
Data Presentation: Quantitative Performance Comparison
While direct head-to-head published data for all D-Alanine isotopologues is scarce, we can synthesize a representative comparison based on well-documented isotope effects in LC-MS/MS analysis. The following table summarizes the expected performance differences between this compound and D-Alanine-¹³C₃ when used as internal standards.
| Performance Parameter | This compound (Deuterium Labeled) | D-Alanine-¹³C₃ (Carbon-13 Labeled) | Key Insights & Rationale |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting fractionally earlier than unlabeled D-Alanine. | Typically co-elutes perfectly with unlabeled D-Alanine. | The C-D bond is slightly stronger and less polar than the C-H bond, causing the "isotope effect". This can lead to separation on a chromatographic column. ¹³C isotopes have a negligible effect on retention time.[1] |
| Accuracy (% Bias) | Can be susceptible to inaccuracies if matrix effects are variable across the peak. (e.g., 85-115%) | Demonstrates higher accuracy due to perfect co-elution. (e.g., 98-102%) | If the analyte and internal standard elute at slightly different times, they can experience different levels of ion suppression or enhancement from the sample matrix, compromising accuracy. |
| Precision (%RSD / CV%) | Generally good, but can be higher due to chromatographic shifts. (e.g., <15%) | Typically excellent, with lower variability. (e.g., <5%) | The improved accuracy from perfect co-elution and correction for matrix effects leads to more consistent and reproducible measurements, resulting in lower relative standard deviation (RSD).[2] |
| Risk of Isotope Exchange | Low for methyl-d3 label, but possible for labels on exchangeable positions (e.g., -NH, -OH). | None. Carbon-13 is a stable, non-exchangeable isotope. | Deuterium atoms on heteroatoms can exchange with hydrogen from the solvent (e.g., water), compromising the standard's integrity. The C-D bond in this compound is stable.[3] |
| Mass Separation | +3 Da from unlabeled D-Alanine. | +3 Da from unlabeled D-Alanine. | Both provide sufficient mass separation from the M+1 and M+2 natural isotope peaks of the unlabeled analyte, preventing cross-contribution. |
| Cost & Availability | Generally more affordable and readily available.[3] | Typically more expensive due to a more complex synthesis process. | The ease of introducing deuterium often makes these standards more accessible. |
Mandatory Visualizations
Diagrams generated using Graphviz provide a clear visual representation of key processes.
Bacterial D-Alanine Metabolic Pathway
D-Alanine is a crucial component of the bacterial cell wall, specifically in the peptidoglycan layer. Its synthesis is a key target for certain antibiotics.
Experimental Workflow for Quantification
The following diagram outlines a typical workflow for quantifying D-Alanine in a biological sample using a stable isotope-labeled internal standard and LC-MS/MS.
Experimental Protocols
This section provides a detailed methodology for a key experiment: the quantification of D-Alanine in a bacterial cell lysate using LC-MS/MS with a stable isotope-labeled internal standard.
Protocol: Quantification of D-Alanine in Bacterial Lysate
Objective: To accurately measure the concentration of D-Alanine in a bacterial sample using either this compound or D-Alanine-¹³C₃ as an internal standard.
1. Materials and Reagents:
-
Bacterial cell pellet
-
D-Alanine analytical standard
-
This compound or D-Alanine-¹³C₃ internal standard (IS)
-
LC-MS grade acetonitrile (ACN), water, and formic acid
-
Lysis Buffer (e.g., PBS)
-
Microcentrifuge tubes
2. Sample Preparation:
-
Standard & IS Preparation: Prepare stock solutions of D-Alanine and the chosen IS in water. Create a working IS solution (e.g., 100 ng/mL) and a set of calibration standards by spiking the D-Alanine standard into a control matrix (e.g., lysate from a D-alanine-deficient bacterial strain).
-
Cell Lysis: Resuspend the bacterial cell pellet in 500 µL of cold lysis buffer. Lyse the cells using a suitable method (e.g., bead beating or sonication).
-
Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the working IS solution to 180 µL of each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 800 µL of cold acetonitrile containing 0.1% formic acid to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Incubate the samples at -20°C for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an appropriate ion-pairing agent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high %B to low %B (for HILIC) or low %B to high %B (for reversed-phase) to separate D-Alanine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode.
-
D-Alanine Transition: e.g., Q1: 90.1 m/z -> Q3: 44.2 m/z
-
This compound IS Transition: e.g., Q1: 93.1 m/z -> Q3: 47.2 m/z
-
D-Alanine-¹³C₃ IS Transition: e.g., Q1: 93.1 m/z -> Q3: 46.2 m/z (Note: MRM transitions should be optimized for the specific instrument used.)
-
4. Data Processing and Quantification:
-
Integrate the chromatographic peaks for the D-Alanine and IS MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of D-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Recommendation
The selection of a stable isotope-labeled internal standard is a critical decision that directly impacts the quality of quantitative data.
-
This compound is a viable and cost-effective option suitable for many applications. However, researchers must be vigilant for potential chromatographic separation from the unlabeled analyte. During method development, it is crucial to verify co-elution and ensure that accuracy and precision are not compromised by variable matrix effects.[3]
-
D-Alanine-¹³C₃ (or other heavy-atom labeled variants) represents the superior choice for developing the most robust, accurate, and precise bioanalytical methods.[3] Its identical chromatographic behavior to the native analyte ensures the most reliable compensation for sample loss and matrix effects. For demanding applications such as regulated bioanalysis, clinical studies, or when the highest data quality is non-negotiable, the investment in a ¹³C-labeled standard is highly recommended.
References
D-Alanine-d3 as a Tracer for Peptidoglycan Synthesis: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, the accurate measurement of peptidoglycan (PG) synthesis is crucial for understanding bacterial growth, cell division, and the mechanism of action of antibiotics. This guide provides a comprehensive comparison of D-Alanine-d3, a stable isotope-labeled tracer, with other common methods for monitoring PG synthesis. The information presented is supported by experimental data and detailed protocols to assist in selecting the most appropriate tracer for specific research needs.
Introduction to Peptidoglycan Tracers
Peptidoglycan, a vital component of the bacterial cell wall, is a dynamic structure that undergoes continuous synthesis and remodeling.[1] Tracers that can be metabolically incorporated into PG are invaluable tools for studying these processes.[1] These tracers can be broadly categorized into stable isotope-labeled molecules, radiolabeled compounds, and fluorescently tagged amino acids. This compound falls into the first category, offering a non-radioactive and minimally disruptive method to probe PG metabolism.
Comparative Analysis of Peptidoglycan Tracers
The choice of tracer for studying peptidoglycan synthesis depends on several factors, including the specific biological question, the bacterial species under investigation, and the available analytical instrumentation. This section compares this compound with prominent alternative tracers.
| Tracer Type | Specific Compound(s) | Principle of Detection | Advantages | Disadvantages | Key Applications |
| Stable Isotope-Labeled | This compound , 13C and 15N-labeled precursors[2][3] | Mass Spectrometry (MS) | Minimal perturbation to cell physiology; allows for detailed kinetic analysis of PG metabolism[2][3]; non-radioactive. | Requires sophisticated MS instrumentation and data analysis. | Flux analysis of PG synthesis and recycling pathways[2][3]; quantitative analysis of cell wall dynamics. |
| Radiolabeled | [3H]D-Ala, [18F]3,3,3-trifluoro-d-alanine[4][5], d-[3-11C]alanine[6][7] | Scintillation counting, Autoradiography, Positron Emission Tomography (PET) | High sensitivity; well-established methods. | Use of radioactive materials requires special handling and disposal; potential for cellular damage; shorter half-life of some isotopes (e.g., 11C) limits experimental time[4][6]. | In vivo imaging of bacterial infections[4][5][6]; high-sensitivity detection of PG synthesis. |
| Fluorescent D-Amino Acids (FDAAs) | BODIPY-FL-amino-D-alanine (BADA), Tetramethylrhodamine-amino-D-alanine (TADA), and others[8][9][10] | Fluorescence Microscopy | Enables direct visualization of PG synthesis sites in real-time[8][10]; wide variety of colors available[8][9]; suitable for high-throughput screening. | The bulky fluorophore may sterically hinder incorporation in some bacterial species or by certain enzymes; potential for phototoxicity. | Subcellular localization of PG synthesis[8]; studies of bacterial morphogenesis and cell division[10]; antibiotic mechanism of action studies. |
| Click Chemistry Probes | Azide- or alkyne-functionalized D-alanine (e.g., Ethynyl-D-Ala, EDA)[11][12] | Bioorthogonal ligation to a fluorescent probe followed by fluorescence microscopy | High specificity and signal-to-noise ratio; allows for temporal control of labeling.[11] | Requires a two-step labeling process; potential for incomplete reaction or cell permeability issues with the click reagents. | Pulse-chase experiments to track PG dynamics over time[11]; labeling in complex environments where background fluorescence is a concern. |
Experimental Workflows and Signaling Pathways
To effectively utilize these tracers, it is essential to understand the underlying biological pathways and experimental procedures.
Peptidoglycan Synthesis Pathway
The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed on the outer leaflet of the cytoplasmic membrane. D-Alanine is a critical component of the pentapeptide stem that is attached to N-acetylmuramic acid (MurNAc).
Caption: Overview of the bacterial peptidoglycan synthesis pathway.
Experimental Workflow for this compound Labeling
The use of this compound for tracing peptidoglycan synthesis typically involves metabolic labeling followed by mass spectrometry-based analysis of the cell wall components.
Caption: Experimental workflow for this compound labeling and analysis.
Detailed Experimental Protocols
This compound Labeling and Peptidoglycan Analysis
This protocol is a generalized procedure for labeling bacteria with this compound and analyzing the incorporation into peptidoglycan.
-
Bacterial Growth and Labeling:
-
Grow the bacterial species of interest in an appropriate culture medium to the desired optical density (e.g., mid-exponential phase).
-
Add this compound to the culture medium at a final concentration typically ranging from 0.5 to 10 mM.[11] The optimal concentration should be determined empirically for each bacterial species to ensure efficient labeling without affecting growth.[11]
-
Continue to incubate the culture for a specified period, which can range from minutes for short pulse-labeling to several generations for steady-state labeling.
-
-
Peptidoglycan Isolation:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a boiling solution of 4% sodium dodecyl sulfate (SDS) to lyse the cells and denature proteins.
-
Boil the suspension for 30 minutes, then cool to room temperature.
-
Collect the insoluble peptidoglycan (sacculi) by ultracentrifugation.
-
Wash the sacculi extensively with sterile water to remove residual SDS.
-
-
Muropeptide Analysis by Mass Spectrometry:
-
Resuspend the purified sacculi in a digestion buffer (e.g., phosphate buffer, pH 6.0).
-
Add a muramidase, such as lysozyme or mutanolysin, to digest the peptidoglycan into its constituent muropeptides.
-
Incubate the digestion reaction overnight at 37°C.
-
Stop the reaction by boiling the sample.
-
Centrifuge to remove any insoluble material.
-
Analyze the soluble muropeptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the muropeptide species containing this compound versus those with unlabeled D-Alanine to determine the rate of new peptidoglycan synthesis.[2][3]
-
Fluorescent D-Amino Acid (FDAA) Labeling and Microscopy
This protocol outlines the general steps for labeling bacteria with FDAAs for fluorescence microscopy.
-
Bacterial Growth and Labeling:
-
Grow bacteria to the desired growth phase in a suitable medium.
-
Add the chosen FDAA (e.g., BADA, TADA) to the culture at a final concentration typically between 100 µM and 1 mM.
-
Incubate for a short period (e.g., 1-15 minutes) for pulse-labeling to visualize active sites of PG synthesis.[10] Longer incubation times can be used for whole-cell labeling.[10]
-
-
Sample Preparation for Microscopy:
-
Harvest a small volume of the labeled culture.
-
Wash the cells by gentle centrifugation and resuspension in phosphate-buffered saline (PBS) or the original growth medium to remove excess unbound FDAA.
-
Mount the washed cells on a microscope slide or a suitable imaging chamber.
-
-
Fluorescence Microscopy:
-
Visualize the labeled bacteria using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Acquire images to observe the spatial distribution of fluorescence, which corresponds to the sites of new peptidoglycan incorporation.
-
Conclusion
This compound serves as a robust and minimally invasive tracer for the quantitative analysis of peptidoglycan synthesis. Its primary strength lies in its ability to provide detailed kinetic information through mass spectrometry without the safety and handling concerns associated with radiotracers. While FDAAs offer unparalleled spatial resolution for visualizing PG synthesis in real-time, the potential for steric hindrance from the fluorophore exists. Radiolabeled tracers, despite their high sensitivity, are often limited by safety considerations and the short half-lives of some isotopes. The selection of an appropriate tracer will ultimately be guided by the specific research question, with this compound being an excellent choice for detailed, quantitative studies of peptidoglycan metabolism.
References
- 1. Chemical Reporters for Bacterial Glycans: Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | eLife [elifesciences.org]
- 3. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: D-Alanine-d3 vs. 15N-Labeled Amino Acids for Metabolic Investigations
For researchers, scientists, and drug development professionals delving into the intricacies of metabolic pathways, the choice of isotopic tracer is paramount. This guide provides a comprehensive comparison of two powerful tools: D-Alanine-d3 and 15N-labeled amino acids. While both serve as invaluable probes in metabolic studies, their applications, strengths, and limitations differ significantly, catering to distinct research questions.
This guide will objectively compare the performance of this compound and 15N-labeled amino acids, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal tracer for their specific needs.
Core Principles and Primary Applications
This compound is a deuterated form of D-alanine, an amino acid stereoisomer primarily found in bacterial cell walls and largely absent in mammals. This specificity makes this compound an exceptional tracer for investigating bacterial-specific metabolic pathways, particularly the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall.[1][2] Its use allows for highly selective tracking of bacterial processes even within a complex host environment.
15N-labeled amino acids , on the other hand, are versatile tracers for studying nitrogen metabolism across a wide range of biological systems, from microbes to humans. By replacing the naturally abundant ¹⁴N with the stable isotope ¹⁵N, researchers can track the flow of nitrogen through various metabolic pathways.[3][4] This makes them the gold standard for quantifying protein synthesis and turnover, elucidating amino acid metabolism, and performing quantitative proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5]
Quantitative Data Summary
The following tables summarize the key characteristics and quantitative parameters for this compound and 15N-labeled amino acids in metabolic studies.
| Feature | This compound | 15N-Labeled Amino Acids |
| Primary Application | Tracing bacterial peptidoglycan synthesis and remodeling.[1][2] | Measuring protein synthesis and turnover, quantitative proteomics (SILAC), and general nitrogen metabolism.[3][4][5] |
| Specificity | Highly specific to bacterial metabolism.[1][6] | Broadly applicable to any biological system with nitrogen metabolism. |
| Isotope | Deuterium (²H) | Nitrogen-15 (¹⁵N) |
| Typical Enrichment | High enrichment levels are commercially available. | Variable, depending on the experimental setup (e.g., 95-99% for in vitro labeling).[5] |
| Analytical Platforms | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[7] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9] |
| Key Advantage | High specificity for bacterial processes, minimizing background from host metabolism.[1] | Versatility for studying a wide range of metabolic pathways involving nitrogen.[3] |
| Key Limitation | Limited to studying D-alanine metabolism, primarily in bacteria. | Potential for isotopic scrambling and the need to account for nitrogen recycling in complex systems. |
Table 1: General Comparison of this compound and 15N-Labeled Amino Acids
| Parameter | This compound | 15N-Labeled Amino Acids |
| Mass Shift (per label) | +3 Da (for d3) | +1 Da (per ¹⁵N atom) |
| Detection Method | GC-MS, LC-MS/MS, ²H-NMR | GC-MS, LC-MS/MS, ¹⁵N-NMR |
| Typical Limit of Detection (LOD) | Dependent on instrumentation and matrix, generally in the low nanomolar to picomolar range for MS. | Dependent on instrumentation and matrix, generally in the low nanomolar to picomolar range for MS. |
| Kinetic Isotope Effect | Can be significant and may alter reaction rates.[10][11] | Generally considered negligible for most biological reactions.[10] |
Table 2: Analytical and Physicochemical Properties
Experimental Protocols
Protocol 1: Tracing Bacterial Peptidoglycan Synthesis with this compound
This protocol outlines a general workflow for labeling bacteria with this compound and analyzing its incorporation into the cell wall peptidoglycan using LC-MS/MS.
Materials:
-
Bacterial culture of interest
-
This compound
-
Appropriate bacterial growth medium
-
Enzymes for peptidoglycan digestion (e.g., lysozyme, mutanolysin)
-
LC-MS/MS system
Methodology:
-
Bacterial Growth and Labeling:
-
Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in a suitable culture medium.
-
Supplement the medium with this compound at a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically for the specific bacterial strain.
-
Continue incubation for a period that allows for sufficient incorporation of the label into the peptidoglycan. This can range from a few hours to overnight.
-
-
Peptidoglycan Isolation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any unincorporated this compound.
-
Lyse the bacterial cells using appropriate methods (e.g., sonication, French press).
-
Isolate the crude peptidoglycan by treating the cell lysate with detergents (e.g., SDS) to remove proteins and lipids, followed by enzymatic digestion of nucleic acids (DNase and RNase).
-
-
Peptidoglycan Digestion:
-
Digest the purified peptidoglycan into its constituent muropeptides using specific enzymes like lysozyme or mutanolysin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting muropeptides using reverse-phase liquid chromatography.
-
Analyze the eluted muropeptides by tandem mass spectrometry (MS/MS) to identify and quantify the incorporation of this compound. The mass shift of +3 Da in the relevant fragment ions will indicate the presence of the deuterated label.
-
Protocol 2: Measuring Protein Synthesis Rate with 15N-Labeled Amino Acids
This protocol describes a common method for determining protein synthesis rates in cell culture using a ¹⁵N-labeled amino acid and analysis by GC-MS.
Materials:
-
Cell line of interest
-
Cell culture medium deficient in the amino acid to be labeled
-
¹⁵N-labeled amino acid (e.g., ¹⁵N-Leucine)
-
Cell lysis buffer
-
Protein precipitation reagents (e.g., trichloroacetic acid)
-
GC-MS system
Methodology:
-
Cell Culture and Labeling:
-
Culture the cells in a standard growth medium.
-
Prior to labeling, switch the cells to a medium lacking the specific amino acid to be used as a tracer (e.g., leucine-free medium).
-
Add the ¹⁵N-labeled amino acid to the medium at a known concentration.
-
Incubate the cells for a defined period to allow for the incorporation of the labeled amino acid into newly synthesized proteins. A time-course experiment is often performed to determine the linear range of incorporation.
-
-
Protein Extraction and Hydrolysis:
-
Harvest the cells and lyse them to release the proteins.
-
Precipitate the proteins using an agent like trichloroacetic acid to separate them from the free amino acid pool.
-
Wash the protein pellet to remove any remaining free labeled amino acids.
-
Hydrolyze the protein pellet into its constituent amino acids using strong acid (e.g., 6M HCl) at an elevated temperature.
-
-
Amino Acid Derivatization and GC-MS Analysis:
-
Derivatize the amino acids in the hydrolysate to make them volatile for GC analysis.
-
Analyze the derivatized amino acids by GC-MS.
-
Determine the isotopic enrichment of the specific amino acid by monitoring the mass-to-charge ratios of the labeled and unlabeled fragments.
-
-
Calculation of Protein Synthesis Rate:
-
The fractional synthesis rate (FSR) of the protein pool can be calculated using the formula: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100 where E_protein is the enrichment of the ¹⁵N-labeled amino acid in the protein, E_precursor is the enrichment of the ¹⁵N-labeled amino acid in the precursor pool (intracellular free amino acid), and t is the labeling time in hours.
-
Visualizing Metabolic Pathways and Workflows
References
- 1. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bacterial Cell Wall Labeling Techniques: Cross-Validation of D-Alanine-d3 with Fluorescent and Dipeptide Probes
For researchers in microbiology, infectious disease, and drug development, accurately visualizing and quantifying bacterial cell wall synthesis is paramount. This guide provides a comprehensive comparison of D-Alanine-d3 (D-Ala-d3) stable isotope labeling with two other widely used methods: Fluorescent D-Amino Acids (FDAAs) and D-Amino Acid Dipeptide (DAAD) probes. By presenting experimental data, detailed protocols, and clear visualizations, we aim to equip scientists with the information needed to select the optimal method for their research questions.
The bacterial cell wall, a unique and essential structure composed primarily of peptidoglycan (PG), is a major target for antibiotics. Understanding its synthesis and dynamics is crucial for developing new antimicrobial strategies. Various labeling techniques have been developed to probe these processes, each with distinct advantages and limitations. This guide focuses on a critical comparison of three prominent methods.
Principles of Peptidoglycan Labeling Methods
This compound (D-Ala-d3) Labeling: This stable isotope labeling approach involves introducing a deuterated version of D-Alanine, a key component of the peptidoglycan stem peptide, into the bacterial growth medium. Bacteria incorporate D-Ala-d3 into their cell walls during synthesis. Subsequent analysis of the peptidoglycan composition by mass spectrometry allows for the quantification of new cell wall synthesis and turnover by tracking the incorporation of the heavier isotope.
Fluorescent D-Amino Acids (FDAAs): FDAAs are D-amino acids conjugated to a fluorophore.[1][2] These probes are incorporated into the peptidoglycan by penicillin-binding proteins (PBPs) and L,D-transpeptidases in the periplasm.[3][4] This allows for the direct visualization of active cell wall synthesis in living bacteria using fluorescence microscopy.[5]
D-Amino Acid Dipeptide (DAAD) Probes: DAADs are dipeptides, typically containing a D-amino acid analog with a bioorthogonal handle (e.g., an azide or alkyne).[6] Unlike FDAAs, DAADs are incorporated into the peptidoglycan precursor Lipid II in the cytoplasm.[4][7] Following incorporation, the bioorthogonal handle can be detected using click chemistry, often with a fluorescent reporter.[6]
Quantitative Comparison of Labeling Methods
To facilitate a direct comparison, the following table summarizes key quantitative parameters for each labeling method. Data has been compiled from various studies to provide a representative overview.
| Parameter | This compound Labeling | Fluorescent D-Amino Acids (FDAAs) | D-Amino Acid Dipeptide (DAAD) Probes |
| Detection Method | Mass Spectrometry | Fluorescence Microscopy | Fluorescence Microscopy (post-click chemistry) |
| Primary Output | Quantitative (rate of synthesis/turnover) | Qualitative/Semi-quantitative (location of synthesis) | Qualitative/Semi-quantitative (location of synthesis) |
| Typical Labeling Efficiency | High, dependent on media composition | Variable, dependent on probe and bacterial species (e.g., HADA shows a signal-to-noise ratio of 6.3 in E. coli)[8] | Generally efficient for nascent PG synthesis[4] |
| Specificity | High for peptidoglycan | High for peptidoglycan, incorporated by transpeptidases[3][4] | High for nascent peptidoglycan, incorporated cytoplasmically[4] |
| Toxicity | Generally low, as it is a stable isotope of a natural amino acid | Can exhibit toxicity at higher concentrations, dependent on the fluorophore[9] | Generally low, but dependent on the specific dipeptide and bioorthogonal handle |
| Live-Cell Imaging | Not applicable | Yes[5] | No (requires fixation and permeabilization for click chemistry)[8] |
| Temporal Resolution | High (pulse-chase experiments can track synthesis over time) | High (can visualize synthesis in real-time) | Limited to endpoint analysis |
| Spatial Resolution | Not applicable | Diffraction-limited (standard microscopy) or super-resolution | Diffraction-limited |
Experimental Protocols
Detailed methodologies for each labeling technique are provided below to enable researchers to implement these techniques in their own laboratories.
Protocol 1: this compound Labeling for Mass Spectrometry Analysis of Peptidoglycan
Objective: To quantify the rate of new peptidoglycan synthesis in a bacterial culture.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound (deuterated D-Alanine)
-
Buffer for peptidoglycan isolation (e.g., Tris-HCl)
-
Enzymes for peptidoglycan digestion (e.g., mutanolysin, lysozyme)
-
HPLC system
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Bacterial Growth: Culture the bacterial strain to the desired growth phase (e.g., mid-logarithmic phase) in its standard growth medium.
-
Pulse Labeling: Add this compound to the culture medium at a final concentration of 1-5 mM. The optimal concentration should be determined empirically for the specific bacterial strain.
-
Incubation: Continue to incubate the culture for a defined period. This "pulse" time will determine the window of peptidoglycan synthesis being measured.
-
Harvesting: Harvest the bacterial cells by centrifugation.
-
Peptidoglycan Isolation: Isolate the peptidoglycan from the bacterial cell pellets. This typically involves cell lysis, removal of proteins and nucleic acids, and extensive washing steps.
-
Enzymatic Digestion: Digest the purified peptidoglycan into its constituent muropeptides using enzymes such as mutanolysin or lysozyme.
-
LC-MS/MS Analysis: Analyze the resulting muropeptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the muropeptide peaks corresponding to those containing D-Alanine and their deuterated counterparts (this compound). Quantify the ratio of labeled to unlabeled muropeptides to determine the rate of new peptidoglycan synthesis during the pulse period.
Protocol 2: Fluorescent D-Amino Acid (FDAA) Labeling for Microscopy
Objective: To visualize the sites of active peptidoglycan synthesis in live bacteria.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Fluorescent D-Amino Acid (e.g., HADA - blue, NADA - green)[1][2]
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., formaldehyde or ethanol)
-
Fluorescence microscope
Procedure:
-
Bacterial Growth: Grow the bacterial culture to the desired cell density.
-
Labeling: Add the FDAA to the culture at a final concentration typically ranging from 50 µM to 500 µM. The optimal concentration and labeling time should be determined for each strain and FDAA to achieve good signal-to-noise without inducing toxicity.[8] Labeling can be as short as 30 seconds for rapidly growing species.[2]
-
Incubation: Incubate the cells for the desired labeling period.
-
Washing: Pellet the cells by centrifugation and wash with PBS to remove unincorporated FDAA.
-
Fixation (Optional): For endpoint analysis, cells can be fixed with formaldehyde or ethanol.
-
Microscopy: Resuspend the cells in PBS and mount them on a microscope slide.
-
Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen FDAA.
Protocol 3: D-Amino Acid Dipeptide (DAAD) Labeling and Click Chemistry
Objective: To label nascent peptidoglycan for subsequent fluorescent detection.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
D-Amino Acid Dipeptide with a bioorthogonal handle (e.g., azido-D-alanyl-D-alanine)[6]
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Click chemistry reagents (e.g., a fluorescently-labeled alkyne, copper(I) catalyst, and a ligand like TBTA)
-
Fluorescence microscope
Procedure:
-
Bacterial Growth and Labeling: Culture the bacteria in the presence of the DAAD probe (typically 0.5-1 mM) for a desired period, often for one or more generations.
-
Harvesting and Fixation: Harvest the cells and fix them with paraformaldehyde.
-
Permeabilization: Permeabilize the cells to allow the click chemistry reagents to enter.
-
Click Reaction: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the permeabilized cells with the fluorescently-labeled alkyne and the catalyst system.
-
Washing: Wash the cells thoroughly to remove excess click chemistry reagents.
-
Imaging: Mount and visualize the labeled bacteria using a fluorescence microscope.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Conclusion
The choice of a bacterial cell wall labeling method depends critically on the specific research question. This compound labeling coupled with mass spectrometry offers unparalleled quantitative insights into the dynamics of peptidoglycan synthesis and turnover. FDAAs provide a powerful tool for real-time visualization of cell wall synthesis in live bacteria, offering excellent spatial and temporal resolution at the microscopic level. DAAD probes allow for the specific labeling of nascent peptidoglycan, providing a snapshot of new synthesis, albeit through an endpoint analysis. By understanding the distinct advantages and limitations of each technique, researchers can design more robust experiments to unravel the complexities of bacterial cell wall biology and accelerate the discovery of novel antibacterial agents.
References
- 1. Peptidoglycan Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization in reverse: evidence that D-amino acid toxicity on Earth is controlled by bacteria with racemases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-amino acids indirectly inhibit biofilm formation in Bacillus subtilis by interfering with protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Alanine-d3 as an Internal Standard: A Guide to Enhanced Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of D-Alanine-d3 as an internal standard against other alternatives, supported by established principles and experimental data from various studies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest, D-Alanine. This ensures that any variability encountered during sample preparation, chromatography, and ionization affects both the analyte and the internal standard to the same extent, leading to reliable normalization and more accurate quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
The primary alternatives to a deuterated internal standard like this compound are structural analogs or other non-related compounds. While often more readily available and less expensive, these alternatives can introduce significant variability due to differences in extraction recovery, chromatographic retention time, and ionization efficiency.
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | Structural Analog (Non-deuterated IS) |
| Accuracy | High (typically 85-115% recovery)[2] | Variable, prone to bias |
| Precision | High (RSD <15%)[2] | Lower, subject to matrix effects |
| Matrix Effect | Minimal, co-elution ensures similar ion suppression/enhancement | Significant, different elution times can lead to varied matrix effects |
| Recovery | Tracks analyte recovery closely | May differ significantly from the analyte |
| Chromatography | Co-elutes with the analyte | Separate elution peak |
Experimental Data Summary
A validated UPLC-MS/MS method for the quantification of D-amino acids in human biological fluids reported high accuracy and precision for D-alanine.[2] The accuracy ranged from 85% to 107%, and the intra- and inter-assay precision were both below 16% RSD in matrices such as human plasma, cerebrospinal fluid, and urine.[2] Such performance is characteristic of methods employing stable isotope-labeled internal standards.
For the quantification of L-Alanine, a validated method utilizing Alanine-d3 as the internal standard demonstrates the typical mass spectrometric conditions that can be adapted for D-Alanine analysis.
Table 1: Representative Mass Spectrometric Parameters for Alanine Analysis using a Deuterated Internal Standard
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Alanine | This compound | 90.0 | 44.1 |
| L-Alanine | Alanine-d3 | 260.1 | 116.1 |
Note: The precursor and product ions for L-Alanine are from a method involving derivatization. The values for D-Alanine are based on its native form.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the quantification of D-Alanine in a biological matrix using this compound as an internal standard, based on common practices in the field.
Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma, urine, or cell lysate), add a known concentration of this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A chiral column is required to separate D- and L-Alanine. A common choice is a CROWNPAK CR-I(+) or similar column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Alanine: As specified in Table 1.
-
This compound: The precursor ion will be m/z 93.1, and the product ion will be determined based on fragmentation analysis (commonly m/z 47.1).
-
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical framework for choosing an internal standard, the following diagrams are provided.
References
Comparative Analysis of D-Alanine-d3 Incorporation Across Diverse Bacterial Species: A Guide for Researchers
For researchers and professionals in drug development, understanding the metabolic incorporation of molecules into bacterial cell walls is crucial for designing effective antimicrobial strategies. This guide provides a comparative overview of D-Alanine-d3 incorporation, a key process in peptidoglycan synthesis, across various bacterial species. By leveraging data from analogous fluorescent D-amino acids (FDAAs), this document offers insights into the differential uptake and utilization of D-alanine analogs, presenting key experimental protocols and visualizations to support further research.
The bacterial cell wall, a structure essential for viability and absent in eukaryotes, is a prime target for antibiotics. Peptidoglycan (PG) is a major component of the cell wall, and its synthesis is a complex process involving the incorporation of unique D-amino acids, most notably D-alanine. The use of isotopically labeled D-alanine, such as this compound, allows for the precise tracking of its integration into the PG, offering a powerful tool to study bacterial growth and to screen for novel antibiotics.
Comparative Incorporation of D-Alanine Analogs
While direct quantitative data for this compound incorporation across a wide range of bacteria is not extensively published in a comparative format, studies using FDAAs provide valuable proxy information. The efficiency of incorporation is influenced by several factors, including the bacterial species' growth rate, the permeability of the outer membrane in Gram-negative bacteria, and the specific enzymes involved in PG synthesis.[1]
Below is a summary of observations on the incorporation of D-alanine analogs in commonly studied bacterial species.
| Bacterial Species | Gram Type | Key Observations on D-Alanine Analog Incorporation | Influencing Factors | Reference |
| Escherichia coli | Negative | Rapid incorporation, with labeling achievable in as little as 30 seconds in actively growing cultures.[2] The outer membrane can be a barrier for some larger fluorescent probes.[1] | Outer membrane permeability, presence of L,D-transpeptidases.[1][3] | [1][2][3] |
| Bacillus subtilis | Positive | Robust and reproducible labeling. The thick peptidoglycan layer allows for strong signal detection. | Cell wall thickness, activity of D,D-transpeptidases.[3] | [3] |
| Staphylococcus aureus | Positive | Efficient incorporation, making it a good model for studying cell wall synthesis in Gram-positive cocci.[4] | Activity of D,D-transpeptidases and L,D-transpeptidases.[1] | [1][4] |
| Pseudomonas aeruginosa | Negative | Incorporation is possible, but can be less efficient than in E. coli due to factors like drug efflux systems. | Outer membrane permeability, efflux pumps. | [5] |
| Listeria monocytogenes | Positive | D-alanine analogs are specifically incorporated into nascent peptidoglycan.[6] | Intracellular growth conditions can influence labeling. | [6] |
Experimental Methodologies
To facilitate further research, detailed protocols for assessing this compound incorporation are provided below. These protocols are synthesized from methodologies used for both fluorescent D-amino acid labeling and mass spectrometry-based quantification of peptidoglycan components.[7][8][9]
General Protocol for this compound Labeling of Bacterial Cultures
-
Bacterial Culture Preparation:
-
Inoculate the desired bacterial species from a single colony or freezer stock into an appropriate liquid growth medium.
-
Incubate the culture at the optimal temperature and aeration for the species until it reaches the mid-exponential growth phase (e.g., OD600 of 0.4-0.6).[10]
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or PBS).
-
Add this compound to the bacterial culture to a final concentration typically in the range of 0.5-10 mM.[6] The optimal concentration should be determined empirically for each species.
-
Incubate the culture with the label for a defined period. This can range from a few minutes for pulse-labeling experiments to several generations for continuous labeling.
-
-
Sample Collection and Processing:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet multiple times with sterile PBS or an appropriate buffer to remove unincorporated this compound.
-
The cell pellet can then be processed for either fluorescence microscopy (if a fluorescent analog is used) or mass spectrometry analysis.
-
Quantification of this compound Incorporation by Mass Spectrometry
-
Peptidoglycan Isolation:
-
Resuspend the labeled bacterial cell pellet in a suitable buffer and lyse the cells using methods such as sonication or bead beating.
-
Treat the lysate with enzymes like DNase and RNase to remove nucleic acids.
-
Perform a series of washing and centrifugation steps, often involving treatment with SDS, to purify the peptidoglycan sacculi.[7]
-
-
Hydrolysis of Peptidoglycan:
-
Hydrolyze the purified peptidoglycan using 6N HCl at 100°C for several hours to break it down into its constituent amino acids and amino sugars.[8]
-
-
LC-MS/MS Analysis:
-
Neutralize and dilute the hydrolysate.
-
Analyze the sample using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).[8]
-
Monitor the transition specific for this compound to quantify its abundance relative to unlabeled D-alanine or an internal standard.
-
Visualizing the Process: Pathways and Workflows
To provide a clearer understanding of the biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway for D-Alanine incorporation into bacterial peptidoglycan.
Caption: Generalized experimental workflow for comparative analysis of this compound incorporation.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Reproducibility in D-Alanine-d3 Labeling Experiments for Bacterial Cell Wall Analysis
For researchers, scientists, and drug development professionals investigating bacterial cell wall dynamics, D-Alanine-d3 labeling offers a powerful tool for tracing peptidoglycan synthesis and turnover. This guide provides a comprehensive comparison of the reproducibility of this compound labeling experiments with alternative methods, supported by experimental data and detailed protocols. We delve into the quantitative aspects of these techniques to aid in experimental design and interpretation.
Comparative Analysis of Reproducibility
The reproducibility of metabolic labeling experiments can be assessed by the coefficient of variation (CV), which measures the relative variability of experimental data. A lower CV indicates higher reproducibility. While direct CV values for this compound labeling are not always explicitly reported, the reproducibility can be inferred from quantitative peptidoglycan composition analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in proteomics and serves as a benchmark for reproducibility.[2][3] Comparative studies have shown that metabolic labeling techniques like SILAC are generally more reproducible than label-free and some chemical labeling methods.[4]
| Labeling Method | Organism/System | Analyte | Coefficient of Variation (CV) | Reference |
| D-Alanine Labeling Analog | E. coli & L. monocytogenes | Muropeptide Fragments | ~7% (Calculated from SD) | [1] |
| SILAC | Mammalian Cells | Peptides/Proteins | <10% | [2][3] |
| Stable Isotope Dimethyl Labeling | Mammalian Cells | Peptides/Proteins | 10-20% | [2][3] |
| Label-Free (Spectral Counting) | Pseudomonas putida | Proteins | >20% | [4] |
Note: The CV for D-Alanine Labeling Analog was calculated from the standard deviation reported in the referenced study for the relative abundance of labeled muropeptide fragments. This serves as a proxy for the reproducibility of the labeling and analysis workflow.
Alternative Methods for Bacterial Cell Wall Analysis
While this compound labeling is a robust technique, several alternative methods are available, each with its own advantages and limitations.
-
Fluorescent D-Amino Acids (FDAAs): These are D-amino acid analogs conjugated to a fluorophore.[5] They allow for the visualization of cell wall synthesis in real-time using fluorescence microscopy. This method provides excellent spatial and temporal resolution but is less suited for precise quantification compared to mass spectrometry-based methods.[5]
-
Radioactive Labeling: Using radioactively labeled precursors, such as [3H]-diaminopimelic acid or N-acetylglucosamine, is a classic method to study peptidoglycan synthesis. While highly sensitive, this method involves the handling of radioactive materials and lacks the detailed structural information provided by mass spectrometry.
-
Click Chemistry-based Probes: Similar to FDAAs, these probes consist of a D-amino acid analog with a bioorthogonal handle (e.g., an azide or alkyne).[1] This allows for a two-step labeling procedure where the probe is first incorporated into the peptidoglycan and then visualized or captured by reacting it with a corresponding reporter molecule. This approach offers versatility in the choice of reporter.[1]
Experimental Protocols
A successful this compound labeling experiment requires careful attention to detail in each step, from bacterial culture to data analysis.
Key Experimental Protocol: this compound Labeling of E. coli for LC-MS Analysis
1. Bacterial Culture and Labeling:
-
Grow E. coli in a minimal medium to mid-exponential phase (OD600 ~0.5).
-
Supplement the medium with this compound to a final concentration of 1 mM. The optimal concentration may need to be determined empirically for different bacterial species and growth conditions.
-
Continue to incubate the culture for a period equivalent to one to two cell doublings to ensure sufficient incorporation of the label.
-
Harvest the cells by centrifugation at 4°C.
2. Peptidoglycan Isolation and Digestion:
-
Resuspend the cell pellet in ice-cold PBS and lyse the cells using a method such as sonication or bead beating.
-
Isolate the crude peptidoglycan sacculi by treating the cell lysate with DNase and RNase, followed by extensive washing with water and detergents (e.g., SDS) to remove proteins and lipids.
-
Digest the purified peptidoglycan into smaller muropeptide fragments using a muramidase such as mutanolysin or lysozyme.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Separate the muropeptide fragments using reverse-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify the labeled and unlabeled muropeptides.
-
The mass shift corresponding to the incorporation of this compound will be used to distinguish labeled from unlabeled fragments.
4. Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify the muropeptide species.
-
Quantify the peak areas of the isotopic envelopes for both the labeled (d3) and unlabeled (d0) forms of D-Alanine-containing muropeptides.
-
Calculate the percentage of incorporation of this compound to determine the rate of new peptidoglycan synthesis.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is crucial for interpreting the results of this compound labeling experiments.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Gold Standard in D-Alanine Quantification: A Guide to D-Alanine-d3 in Research
In the fields of microbiology, drug development, and metabolomics, the precise quantification of D-alanine is critical. As an essential component of the bacterial cell wall peptidoglycan, D-alanine serves as a key target for antibiotics and a biomarker for bacterial activity. This guide provides a comprehensive overview of D-Alanine-d3, a deuterated stable isotope-labeled internal standard, and its applications in research. We compare its performance with alternative methods, provide detailed experimental protocols, and illustrate its utility in metabolic studies.
This compound as an Internal Standard: A Performance Comparison
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative analysis by mass spectrometry.[1][2] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects.[2][3] This allows for superior correction of experimental variability compared to other approaches, such as using a structural analog internal standard.
The primary advantages of using this compound include:
-
Enhanced Accuracy and Precision: By perfectly mimicking the analyte during sample preparation and analysis, this compound corrects for sample loss and variations in instrument response, leading to highly reliable and reproducible results.[1][3]
-
Mitigation of Matrix Effects: Complex biological samples can suppress or enhance the ionization of the target analyte. Since this compound is affected in the same way as endogenous D-alanine, its inclusion allows for accurate quantification even in challenging matrices.
-
Robustness: The chemical and physical similarity between the analyte and the SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions.
While a direct head-to-head comparison in a single study is scarce, the performance of analytical methods using SIL internal standards for amino acid analysis is well-documented. The following table summarizes typical validation parameters for the quantification of alanine using a SIL-IS like this compound in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, contrasted with a method using a structural analog.
| Performance Metric | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Rationale for Superiority of SIL-IS |
| Linearity (R²) | >0.99 | >0.99 | Both methods can achieve good linearity. |
| Lower Limit of Quantification (LLOQ) | Typically in the low µM to nM range | Dependent on analog's properties, may be higher | SIL-IS allows for more sensitive detection due to lower background at the same mass channel. |
| Intra-day Precision (%CV) | < 15% | < 20% | SIL-IS provides better correction for run-to-run variability. |
| Inter-day Precision (%CV) | < 15% | < 20% | Superior correction for long-term instrument drift and environmental changes. |
| Accuracy (% Bias) | ± 15% | ± 20% | More accurate correction for extraction recovery and matrix effects. |
| Recovery (%) | Not critical as IS corrects for loss | 80-120% | The ratio of analyte to SIL-IS remains constant even with sample loss. |
| Matrix Effect | Effectively compensated | Variable, can be significant | Co-elution and identical ionization ensure matrix effects are nullified. |
Experimental Protocol: Quantification of D-Alanine in Plasma using this compound
This section provides a detailed protocol for the quantification of D-alanine in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for amino acid analysis.
1. Sample Preparation (Protein Precipitation)
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (at a known concentration) to each tube.
-
Precipitation: Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. Chiral Derivatization (if required for separation from L-Alanine)
-
For methods not employing a chiral chromatography column, a derivatization step is necessary to separate the D- and L-enantiomers. A common agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Evaporation: Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Derivatization: Add 50 µL of Marfey's reagent solution (1 mg/mL in acetone) and incubate at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl.
3. LC-MS/MS Analysis
-
LC System: A UPLC/HPLC system such as an ACQUITY UPLC I-Class.
-
Column: A chiral column (e.g., Astec CHIROBIOTIC T) for underivatized samples, or a standard C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm) for derivatized samples.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for Alanine (Derivatized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Alanine | 260.1 | 116.1 | 0.024 | 44 | 30 |
| Alanine-d3 (IS) | 263.1 | 171.0 | 0.024 | 16 | 30 |
Note: MRM transitions need to be optimized for the specific derivatization agent and mass spectrometer used.
Applications in Metabolic Research: this compound as a Tracer
Beyond its use as an internal standard, this compound can be employed as a tracer to study metabolic pathways, particularly in bacteria. By introducing this compound into a bacterial culture, researchers can track its incorporation into the cell wall peptidoglycan. This allows for the investigation of:
-
Bacterial Growth and Cell Wall Synthesis: The rate of this compound incorporation can serve as a proxy for peptidoglycan synthesis and, consequently, bacterial growth.
-
Antibiotic Mechanism of Action: The effect of antibiotics that target the D-alanine metabolic pathway (e.g., D-cycloserine) can be assessed by measuring changes in this compound incorporation.
-
Metabolic Flux Analysis: Tracing the deuterium label can help elucidate the fate of D-alanine and identify key enzymes and regulatory points in its metabolic network.
The workflow for such a study is depicted below.
Visualizing Research Workflows with this compound
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of D-Alanine-d3
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of D-Alanine-d3, a deuterated form of the amino acid D-alanine. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to sound laboratory safety practices is crucial.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[2][3] Work should be conducted in a well-ventilated area to minimize the potential for inhalation of the powder.[2][4] In the event of a spill, avoid generating dust. The spilled material should be carefully swept or vacuumed up and placed into a designated, labeled container for disposal.[2][5] Prevent the substance from entering drains, sewers, or waterways.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal parameters for D-Alanine and its isotopologues.
| Parameter | Value/Recommendation | Source |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [2][3] |
| Primary Disposal Method | Incineration in a suitable combustion chamber | [4] |
| Spill Cleanup | Sweep or vacuum to avoid dust; collect in a labeled container | [2][5] |
| Environmental Precautions | Do not allow entry into sewers, surface, or ground water | [1][2] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound aligns with standard protocols for non-hazardous solid chemical waste. Always consult your institution's specific waste management guidelines and local regulations.
Step 1: Unused or Surplus Material
For unopened containers of this compound that are no longer needed, the most responsible first step is to explore redistribution to other research groups within your institution or to consider returning the material to the supplier. This minimizes waste and promotes resource efficiency.
Step 2: Contaminated Labware and Empty Containers
For laboratory equipment such as weighing boats, filter paper, or empty containers that have come into contact with this compound:
-
Decontamination: Where feasible, rinse the contaminated items with a suitable solvent. Given that D-alanine has some solubility in water, rinsing with water may be appropriate.
-
Rinsate Collection: The resulting rinsate should not be disposed of down the drain.[1][2] It should be collected in a clearly labeled waste container. This container should then be managed through your institution's chemical waste program.
-
Solid Waste: After decontamination, the labware can typically be disposed of as regular laboratory waste, in accordance with institutional policies.
Step 3: Direct Disposal of this compound Waste
For this compound that is designated as waste:
-
Containment: Place the solid waste into a securely sealed and clearly labeled container. The label should accurately identify the contents as "this compound".
-
Waste Stream: This container should be disposed of through your institution's chemical waste program. The primary recommended method of disposal is incineration in a suitable combustion chamber.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling D-Alanine-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of D-Alanine-d3, a stable isotope-labeled amino acid. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and productive research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. Although D-Alanine and its deuterated forms are generally not classified as hazardous substances, good laboratory practices should always be observed.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Item | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Inspect gloves for integrity before use and dispose of them properly after handling.[3][4] |
| Eyes | Safety glasses or goggles | Provide protection from dust particles.[1][5][6] |
| Respiratory | Dust respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[1][5] Use in a well-ventilated area or under a fume hood.[5][6] |
| Body | Laboratory coat | A standard lab coat is sufficient to protect clothing. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic approach to handling this compound will ensure safety and maintain the integrity of the compound for experimental use.
1. Preparation and Area Setup:
- Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.
- Verify that a calibrated weighing balance is available and functioning correctly.
- Have all necessary equipment and reagents readily accessible, including spatulas, weighing paper, and solvent for dissolution.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat.
- Wear safety glasses or goggles.
- Put on chemical-resistant gloves.
- If not working in a fume hood, a dust respirator should be worn when handling the powder.
3. Weighing and Preparation of Solutions:
- Handle the solid this compound in a manner that minimizes dust generation.[5]
- Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a tared container.
- If preparing a solution, add the solvent to the solid and mix gently until fully dissolved.
- Securely cap the container immediately after use to prevent contamination.[5][6]
4. Post-Handling Procedures:
- Clean any spills immediately.[1][5]
- Thoroughly wash hands with soap and water after handling is complete.[5]
- Clean all equipment that has come into contact with the compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to maintain a safe laboratory environment and comply with regulations.
1. Unused Product:
- For surplus or non-recyclable this compound, it is recommended to consult with a licensed disposal company.[3]
- Alternatively, consult local or regional waste management authorities for guidance on proper disposal methods.[1]
2. Empty Containers:
- Decontaminate empty containers before disposal.[1]
- Observe all label safeguards until containers are cleaned and destroyed.[1]
3. Contaminated Materials:
- Dispose of contaminated gloves and other disposable materials in accordance with applicable laboratory and institutional waste disposal procedures.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
